3,6-Dihydroxyflavone
Beschreibung
Eigenschaften
IUPAC Name |
3,6-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOLFKZCUCROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350940 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-41-1 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Biological Activities of 3,6-Dihydroxyflavone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of 3,6-DHF and its derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. While extensive data is available for the parent compound, research into the specific activities of its various derivatives is an emerging field with ongoing investigations.
Core Biological Activities of this compound
This compound exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways and its capacity to counteract oxidative stress. The core activities of this compound are detailed below.
Anticancer Activity
3,6-DHF has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily mediated through the induction of apoptosis and the inhibition of key kinases involved in cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity of this compound
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Citation |
| This compound | HeLa (Cervical Cancer) | MTT | 24 hours | 25 µM | [1][2] |
| This compound | HeLa (Cervical Cancer) | MTT | 48 hours | 9.8 µM | [1][2] |
| This compound | PC3 (Prostate Cancer) | MTT | Not Specified | 50 µM | [1] |
Anti-inflammatory Activity
3,6-DHF has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is largely achieved by modulating signaling pathways such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data Summary: Anti-inflammatory and Enzyme Inhibition Activity of this compound
| Compound | Target/Assay | Cell Line/System | IC50 Value | Citation |
| This compound | JNK1 Kinase Inhibition | Kinase Assay (ADP-Glo) | 113 nM | |
| SP600125 (Control) | JNK1 Kinase Inhibition | Kinase Assay (ADP-Glo) | 118 nM |
Antioxidant Activity
While specific quantitative antioxidant data for this compound is not extensively detailed in the primary search results, flavonoids, in general, are well-known for their antioxidant properties. This activity is attributed to their ability to scavenge free radicals. The antioxidant potential of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies on related trihydroxyflavones have demonstrated potent antioxidant activity.
Biological Activities of this compound Derivatives
Research into the biological activities of this compound derivatives is an expanding area. Modifications to the core structure, such as methylation, glycosylation, or halogenation, can significantly impact the compound's potency and selectivity. However, comprehensive quantitative data for a wide range of these derivatives remains limited in the available literature. The following table summarizes available data on related di- and trihydroxyflavone derivatives to provide insight into potential structure-activity relationships.
Quantitative Data Summary: Biological Activities of Related Flavonoid Derivatives
| Compound | Biological Activity | Cell Line/System | IC50 Value | Citation |
| 6-Methoxyflavone | Anti-inflammatory (NO inhibition) | Rat Mesangial Cells | 192 nM | |
| 4',6-Dihydroxyflavone | Anti-inflammatory (NO inhibition) | Rat Mesangial Cells | ~2.0 µM | |
| 3',4',5-Trihydroxyflavone | Anticancer | A549 (Lung) & MCF-7 (Breast) | 10-50 µM | |
| 3,3',6-Trihydroxyflavone | Anticancer | U87 (Glioblastoma) | <25 µM | |
| 6,3´,4´-Trihydroxyflavone | Anti-inflammatory (NO suppression) | RAW 264.7 Macrophages | 22.1 µM (2D), 35.6 µM (3D) | |
| 7,3´,4´-Trihydroxyflavone | Anti-inflammatory (NO suppression) | RAW 264.7 Macrophages | 26.7 µM (2D), 48.6 µM (3D) | |
| 3',4',7-Trihydroxyflavone | COX-1 Inhibition | Enzyme Assay | 36.37 µM |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.
MAPK/ERK/JNK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. 3,6-DHF has been shown to inhibit the phosphorylation of key components of this pathway, including p38, ERK, and JNK, in human cervical cancer cells. Its direct inhibitory effect on JNK1 further underscores its role in modulating this pathway.
Toll-like Receptor 4 (TLR4) Signaling Pathway
The anticancer effects of 3,6-DHF are also mediated via the Toll-like receptor 4 (TLR4)/CD14 pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. This pathway is a key component of the innate immune system and its modulation can impact inflammatory responses and cancer progression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound and its derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (3,6-DHF or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of MAPK pathway components.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
JNK1 Kinase Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.
-
Materials:
-
JNK1 enzyme
-
JNK1 substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (3,6-DHF or derivatives)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the JNK1 enzyme, substrate, ATP, and various concentrations of the test compound.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Test compound (3,6-DHF or derivatives)
-
Ascorbic acid or Trolox as a positive control
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add the test compound or control to a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to modulate key signaling pathways like the MAPK and TLR4 cascades highlights its potential as a lead compound for the development of novel therapeutics.
While the biological profile of 3,6-DHF is becoming increasingly clear, the exploration of its derivatives is still in its early stages. The limited availability of comprehensive quantitative data for a broad range of derivatives underscores the need for further systematic studies. Future research should focus on:
-
Synthesis and Biological Evaluation of Novel Derivatives: A systematic approach to synthesizing and screening various derivatives (e.g., ethers, esters, glycosides, halogenated analogs) will be crucial to establish clear structure-activity relationships.
-
Elucidation of Molecular Targets: Identifying the specific molecular targets of 3,6-DHF and its active derivatives will provide a deeper understanding of their mechanisms of action.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Cytotoxic Activity of this compound in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of this compound in human cervical cancer cells and its therapeutic effect on c-Jun N-terminal kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of 3,6-Dihydroxyflavone in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of 3,6-Dihydroxyflavone (3,6-DHF), a member of the flavonoid class of polyphenolic compounds. While flavonoids are widely recognized for their anti-inflammatory properties, specific quantitative and mechanistic data for 3,6-DHF in macrophage cell lines are not extensively available in current literature. This document bridges that gap by consolidating the established anti-inflammatory mechanisms of structurally related flavonoids and presenting detailed experimental protocols to enable the systematic investigation of 3,6-DHF. It includes comparative quantitative data for other dihydroxyflavones, detailed methodologies for key in vitro assays, and visual diagrams of the primary signaling pathways—NF-κB and MAPK—that are likely modulated by this compound. The aim is to equip researchers with the foundational knowledge and practical tools required to validate and characterize the anti-inflammatory efficacy of this compound.
Introduction: Macrophage-Mediated Inflammation and Flavonoids
Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response to pathogens and cellular stress. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, primarily through Toll-like receptor 4 (TLR4) signaling. This activation triggers a cascade of intracellular events leading to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] While essential for host defense, the overproduction of these mediators can lead to chronic inflammatory diseases.
Flavonoids, a diverse group of plant-derived polyphenols, have garnered significant interest for their potential to modulate this inflammatory response.[2] Their shared chemical structure allows for interaction with key signaling proteins, often leading to the downregulation of inflammatory gene expression. This compound (3,6-DHF) is a specific flavone (B191248) whose anti-inflammatory properties are of growing interest but remain underexplored. This guide outlines the likely mechanisms of action and provides the necessary protocols to investigate its effects in macrophage cell line models, such as the widely used murine RAW 264.7 cell line.
Data Presentation: Comparative Analysis of Dihydroxyflavones
Direct quantitative data on the anti-inflammatory activity of this compound is limited. However, data from structurally similar dihydroxy- and trihydroxyflavones provide a valuable benchmark for expected efficacy. The following tables summarize the inhibitory concentrations (IC₅₀) and other quantitative effects of these related compounds on key inflammatory markers in LPS-stimulated macrophage cell lines.
Table 1: Inhibitory Activity of Flavonoids on Nitric Oxide (NO) Production
| Compound | IC₅₀ Value (µM) | Cell Line |
|---|---|---|
| 5,6-Dihydroxyflavone | 11.55 ± 0.64 | RAW 264.7 |
| 6,3',4'-Trihydroxyflavone | 22.1 | RAW 264.7 |
| 7,3',4'-Trihydroxyflavone | 26.7 | RAW 264.7 |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | RAW 264.7 |
| Apigenin (4',5,7-Trihydroxyflavone) | 23 | RAW 264.7 |
Data compiled from multiple sources for comparative purposes.[3][4][5]
Table 2: Effects of Flavonoids on Pro-inflammatory Cytokine Expression
| Compound | Cytokine | Concentration (µM) | Effect | Cell Line |
|---|---|---|---|---|
| 5,6-Dihydroxyflavone | IL-1β, IL-6, TNF-α (mRNA) | 12 and 24 | Significant downregulation | RAW 264.7 |
| 6,3',4'-Trihydroxyflavone | IL-1β, IL-6 (mRNA) | 50 | Significant downregulation | RAW 264.7 |
| 7,8-Dihydroxyflavone | IL-6, TNF-α | 50 | Significant inhibition | RAW 264.7 |
| 3,5,6,7,3',4'-Hexamethoxyflavone| IL-1β, IL-6, TNF-α | 100 | Significant inhibition | RAW 264.7 |
Data compiled from multiple sources for comparative purposes.
Signaling Pathways in Macrophage Inflammation
The anti-inflammatory effects of flavonoids in LPS-stimulated macrophages are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional activation of genes encoding pro-inflammatory mediators.
The NF-κB Signaling Pathway
In resting macrophages, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein, IκBα. LPS stimulation via TLR4 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus. Nuclear NF-κB then binds to the promoter regions of target genes, initiating the transcription of iNOS (producing NO), COX-2 (producing PGE2), and pro-inflammatory cytokines. Flavonoids are widely reported to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.
Caption: The NF-κB signaling pathway and the putative inhibitory point for this compound.
The MAPK Signaling Pathway
LPS binding to TLR4 also activates a cascade of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated via phosphorylation by upstream kinases (MKKs). Once phosphorylated, p38, JNK, and ERK translocate to the nucleus where they activate various transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes. Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.
Caption: The MAPK signaling pathway, highlighting potential inhibition of phosphorylation by 3,6-DHF.
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory effects of this compound in a macrophage cell line model (e.g., RAW 264.7).
Caption: General experimental workflow for assessing the anti-inflammatory effects of 3,6-DHF.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 is recommended.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate plates (e.g., 1.5 x 10⁵ cells/mL in 96-well plates for NO assay; 1 x 10⁶ cells/well in 6-well plates for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound. It is crucial to first perform a cytotoxicity assay (e.g., MTT) to determine non-toxic concentrations.
-
Incubate for 1-2 hours.
-
Add LPS (e.g., from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for the desired period (e.g., 24 hours for cytokine/NO measurement, or 15-60 minutes for phosphorylation analysis).
-
Nitric Oxide (NO) Quantification: Griess Assay
This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Reagent Preparation: The Griess reagent consists of two solutions:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 2.5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) with concentrations ranging from 0 to 100 µM in culture medium.
-
Procedure:
-
After the treatment period, collect 50 µL of supernatant from each well of the 96-well plate and transfer to a new flat-bottom 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to all wells containing standards and samples.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant. Commercially available kits are recommended.
-
Principle: A capture antibody specific to the target cytokine is pre-coated onto a 96-well plate. The supernatant is added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate solution (TMB) is added, which develops a color in proportion to the amount of bound cytokine. The reaction is stopped, and absorbance is measured.
-
General Protocol (refer to kit manual for specifics):
-
Collect cell culture supernatants after treatment. Centrifuge to remove any debris.
-
Prepare standards and samples according to the kit's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells 4-5 times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well. Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells.
-
Add 100 µL of Streptavidin-HRP solution. Incubate for 1 hour.
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark for ~30 minutes.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Calculation: Calculate cytokine concentrations from the standard curve generated using the kit's standards.
Protein Analysis: Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis:
-
After treatment (short incubation times, e.g., 15-60 min, are optimal for phosphorylation events), wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK, anti-p-JNK) overnight at 4°C. Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts.
-
Conclusion
While direct evidence for the anti-inflammatory effects of this compound in macrophages is still emerging, the extensive research on structurally related flavonoids provides a strong rationale for its investigation. The expected mechanism of action involves the suppression of pro-inflammatory gene expression through the inhibition of the NF-κB and MAPK signaling pathways. This technical guide offers the foundational knowledge and detailed experimental protocols necessary for researchers to systematically evaluate the efficacy of this compound as a potential anti-inflammatory agent. The provided comparative data for other dihydroxyflavones can serve as a valuable reference point for interpreting novel experimental findings. Through the application of these methods, a clearer understanding of the therapeutic potential of this compound can be achieved.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Flavonol: A Technical Guide to the Discovery and Isolation of 3,6-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dihydroxyflavone, a flavonoid with demonstrated anticancer, antioxidant, and anti-inflammatory properties. While its biological activities are a subject of ongoing research, detailed information regarding its isolation from natural sources is sparse. This document synthesizes the available spectroscopic data and biological activity, and presents a generalized protocol for its potential isolation and purification from plant matrices.
Natural Occurrences of this compound
A Generalized Protocol for the Isolation and Purification of this compound from Plant Material
The following is a generalized experimental protocol for the extraction and purification of flavonoids, adapted for the potential isolation of this compound from a plant source like Primula species. This protocol is based on established methodologies for flavonoid separation and would require optimization for a specific plant matrix.
Extraction
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Primula farinosa) at room temperature, protected from direct sunlight. Grind the dried material into a coarse powder.
-
Solvent Extraction:
-
Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and waxes.
-
Subsequently, extract the defatted plant material with a polar solvent such as methanol (B129727) or ethanol. Macerate the powdered material in the solvent (e.g., 1:10 solid to solvent ratio) for 24-48 hours with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a water-methanol mixture.
-
Perform sequential partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, use a preparative HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
In Silico Docking Studies of 3,6-Dihydroxyflavone: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico docking studies of 3,6-dihydroxyflavone, a naturally occurring flavonoid, with its key protein targets. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the known interactions of this compound with target proteins implicated in significant signaling pathways, presents available quantitative data, outlines detailed experimental protocols for molecular docking, and visualizes the relevant biological pathways and experimental workflows. While direct quantitative docking data for this compound with all its identified targets is not extensively available in current literature, this guide synthesizes existing qualitative and quantitative information, including comparative data from structurally similar flavonoids, to provide a valuable resource for future research and drug discovery efforts.
Introduction
This compound is a flavonoid compound that has garnered scientific interest due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This guide focuses on the in silico docking of this compound with three of its identified protein targets: c-Jun N-terminal kinase 1 (JNK1), Notch1, and Peroxisome Proliferator-Activated Receptor-gamma (hPPARγ).
Target Proteins and Signaling Pathways
c-Jun N-terminal Kinase 1 (JNK1)
This compound has been identified as a potent inhibitor of JNK1, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. The JNK pathway is involved in cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK pathway is associated with various diseases, including cancer and inflammatory disorders.[2]
dot
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis.[2][3] Aberrant Notch signaling is implicated in various cancers. This compound has been shown to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.
dot
Peroxisome Proliferator-Activated Receptor-gamma (hPPARγ)
hPPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[4] this compound has been identified as a potent agonist of hPPARγ, suggesting its potential in the treatment of metabolic diseases and cancer.
dot
Quantitative Data from In Silico Docking Studies
While comprehensive in silico docking data for this compound against all its targets is limited, this section presents the available information and comparative data for other flavonoids to provide context.
This compound and JNK1
A molecular docking study of this compound with JNK1 revealed key interactions within the ATP-binding site. Although a specific binding energy was not reported in kcal/mol, the study identified crucial hydrogen bonds and hydrophobic interactions. An experimentally determined binding affinity was found to be 1.996 × 105 M−1.
Table 1: Interaction Details of this compound with JNK1
| Interaction Type | Interacting Residues of JNK1 |
| Hydrogen Bonds | Met111 |
| Hydrophobic Interactions | Ile32, Val40, Ala53, Leu110, Val158, Leu168 |
Data sourced from a study by Park et al.
Comparative Docking Data for Other Flavonoids
To provide a quantitative perspective, the following table summarizes docking results for other flavonoids with proteins similar or identical to the targets of this compound.
Table 2: Comparative In Silico Docking Data of Flavonoids with Target Proteins
| Flavonoid | Target Protein | PDB ID | Docking Score (kcal/mol) |
| 7,8-Dihydroxyflavone (B1666355) | TrkB (similar kinase) | - | -5.71 |
| 3',4'-Dihydroxyflavone (B191068) | Adenosine A3 Receptor | - | -250.42 (ACE value) |
| 3',4'-Dihydroxyflavone | GABAA (α2 subunit) | - | -197.13 (ACE value) |
| Nitiducarpin | RIPK1 (kinase) | 6NYH | -11.7 |
| Pinocembrin 7-O-benzoate | RIPK1 (kinase) | 6NYH | -11.4 |
| Paratocarpin J | RIPK1 (kinase) | 6NYH | -11.2 |
Note: Data for 7,8-dihydroxyflavone is from a study by Chitranshi et al.. Data for 3',4'-dihydroxyflavone is from a study by Ramasamy et al. (ACE refers to Atomic Contact Energy). Data for RIPK1 inhibitors is from a study by Samdani et al.
Experimental Protocols
This section provides a detailed, generalized methodology for performing in silico molecular docking of a flavonoid, such as this compound, with a target protein using AutoDock Vina, a widely used open-source docking program.
dot
Software and Resources
-
UCSF Chimera: For visualization and preparation of protein and ligand structures.
-
AutoDock Tools (ADT): For preparing PDBQT files for AutoDock Vina.
-
AutoDock Vina: The molecular docking program.
-
PyMOL or BIOVIA Discovery Studio: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): Source for protein crystal structures (e.g., JNK1: 4UX9, 1UKH; Notch1: 3L95, 5FM9; hPPARγ: 5YCP, 4EM9).
-
PubChem Database: Source for ligand structures.
Step-by-Step Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., JNK1, PDB ID: 4UX9) from the RCSB PDB database.
-
Open the PDB file in UCSF Chimera or ADT.
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from the PubChem database in SDF format.
-
Open the ligand file in ADT.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Grid Box Generation:
-
Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Using ADT, define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the file paths for the prepared protein (receptor) and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
The program will perform the docking simulation and output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
The output file will contain the binding energy for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the docked poses and their interactions with the protein using software like PyMOL or BIOVIA Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein to understand the molecular basis of binding.
-
Conclusion
This technical guide has summarized the current understanding of the in silico docking of this compound with its key protein targets, JNK1, Notch1, and hPPARγ. While there is a need for more specific quantitative docking studies for this particular flavonoid, the available data, coupled with comparative analyses of similar compounds, strongly suggests that this compound is a promising candidate for further investigation in drug development. The detailed experimental protocols and visualizations of the relevant signaling pathways provided herein offer a solid foundation for researchers to design and execute future in silico and in vitro studies to further elucidate the therapeutic potential of this compound.
References
3,6-Dihydroxyflavone: A Dual Modulator of Reactive Oxygen Species for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 3,6-Dihydroxyflavone (3,6-DHF), a member of the flavonoid family, is emerging as a compound of significant interest due to its nuanced role in modulating cellular levels of reactive oxygen species (ROS). This molecule exhibits a dual functionality, acting as both a potent antioxidant and a context-dependent pro-oxidant. This technical guide provides a comprehensive overview of the current understanding of 3,6-DHF's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it influences. A thorough understanding of this duality is critical for harnessing its therapeutic potential in fields ranging from oncology to inflammatory diseases.
Introduction: The Dichotomy of this compound
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their diverse biological activities. This compound distinguishes itself through its capacity to either mitigate or exacerbate oxidative stress, a critical factor in the pathogenesis of numerous diseases. At physiological concentrations, it can act as a free radical scavenger, protecting cells from oxidative damage. Conversely, in certain contexts, particularly within the microenvironment of cancer cells, it can promote the generation of ROS, leading to cytotoxic effects. This guide delves into the molecular underpinnings of this dual role, providing a foundational resource for its exploration in drug discovery and development.
Antioxidant Properties of this compound
The antioxidant capacity of 3,6-DHF is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals. In vitro studies have demonstrated its efficacy in scavenging various reactive oxygen species.
Quantitative Analysis of Antioxidant Activity
The antioxidant potential of this compound has been quantified using several standard assays. The following table summarizes the available data on its radical scavenging capabilities.
| Assay Type | Radical Scavenged | Result | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH radical | 64.21% inhibition at 100 µg/mL | [1] |
| Hydroxyl Radical Scavenging | Hydroxyl radical (•OH) | Dose-dependent scavenging activity | [1] |
| Hydrogen Peroxide Scavenging | Hydrogen Peroxide (H₂O₂) | Dose-dependent scavenging activity | [1] |
| Nitric Oxide Scavenging | Nitric Oxide (NO) | Dose-dependent scavenging activity | [1] |
Note: IC50 values for some assays are not yet available in the public domain for this compound.
Pro-oxidant Activity and Anti-cancer Effects
In contrast to its antioxidant properties, this compound can exhibit pro-oxidant activity, particularly in cancer cells. This effect is believed to be a key mechanism behind its observed anti-tumor properties. By increasing intracellular ROS levels, 3,6-DHF can induce oxidative stress that surpasses the antioxidant capacity of cancer cells, leading to apoptosis.[2]
Cytotoxicity in Cancer Cell Lines
Studies have demonstrated the cytotoxic effects of 3,6-DHF against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| HeLa | Human Cervical Cancer | 24 hours | 25 µM | |
| HeLa | Human Cervical Cancer | 48 hours | 9.8 µM | |
| PC3 | Human Prostate Cancer | Not Specified | 50 µM |
Modulation of Cellular Signaling Pathways
The dual role of this compound in ROS modulation is intricately linked to its ability to influence key cellular signaling pathways.
Pro-apoptotic Signaling via JNK Pathway
Evidence suggests that the pro-oxidant activity of 3,6-DHF in cancer cells can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis. The sustained activation of JNK by elevated ROS levels can trigger a cascade of events culminating in programmed cell death.
Potential Role in Nrf2 Signaling
While direct evidence for the effect of this compound on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, it is a critical pathway for cellular antioxidant response. Many flavonoids are known to activate Nrf2, which upregulates the expression of numerous antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative or electrophilic stress, potentially induced by flavonoids, can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response elements (ARE).
Experimental Protocols
This section provides an overview of the methodologies used to assess the effects of this compound on ROS levels and cell viability.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), this compound stock solution (in methanol), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] * 100. The IC50 value is determined from a dose-response curve.
Cellular ROS Detection using DCFDA
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for measuring intracellular ROS.
-
Reagents: DCFDA solution, cell culture medium, and cells of interest.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Load cells with DCFDA solution and incubate.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound at various concentrations.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
-
Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents: MTT solution, DMSO, and cells of interest.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: A decrease in absorbance indicates a reduction in cell viability. The IC50 value can be calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, which can elucidate the modulation of signaling pathways.
-
Procedure:
-
Lyse cells treated with this compound to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, phospho-JNK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: The intensity of the bands provides a semi-quantitative measure of protein expression levels.
Conclusion and Future Directions
This compound presents a fascinating case of dual functionality in the modulation of reactive oxygen species. Its ability to act as both an antioxidant and a pro-oxidant underscores the complexity of flavonoid bioactivity and highlights its potential for therapeutic applications. The pro-oxidant and cytotoxic effects observed in cancer cells suggest a promising avenue for the development of novel anti-cancer agents.
Future research should focus on several key areas:
-
Elucidating the Nrf2-modulating activity of 3,6-DHF: Direct investigation into whether 3,6-DHF can activate the Nrf2 pathway and the underlying molecular interactions with Keap1 is crucial.
-
Detailed mechanistic studies of ROS-induced apoptosis: A deeper understanding of how 3,6-DHF-induced ROS triggers the apoptotic cascade, including the specific roles of mitochondrial dysfunction and caspase activation, is needed.
-
In vivo studies: Translating the in vitro findings into animal models is essential to evaluate the therapeutic efficacy and safety of this compound for various conditions.
-
Structure-activity relationship studies: Investigating how modifications to the structure of this compound affect its antioxidant and pro-oxidant properties could lead to the design of more potent and selective analogs.
By addressing these research questions, the full therapeutic potential of this compound as a modulator of cellular redox status can be realized, paving the way for innovative treatments for a range of diseases.
References
Methodological & Application
Synthesis and Purification of 3,6-Dihydroxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for the synthesis and purification of 3,6-dihydroxyflavone, a flavonoid of interest for its potential biological activities. The protocols detailed below are based on established synthetic routes for flavones, primarily the Algar-Flynn-Oyamada (AFO) reaction, and standard purification techniques.
Application Notes
This compound is a member of the flavonol subclass of flavonoids, characterized by a hydroxyl group at the 3-position of the C ring. Flavonols are widely investigated for their antioxidant, anti-inflammatory, and potential anticancer properties. The synthesis of specific hydroxylated flavones like this compound is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The most common and direct route to synthesize 3-hydroxyflavones is through the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate, a reaction known as the Algar-Flynn-Oyamada (AFO) reaction.[1] This method is generally preferred for its relatively simple procedure and accessibility of starting materials.
Purification of the synthesized this compound is critical to remove unreacted starting materials, intermediates, and byproducts. The choice of purification method depends on the scale of the synthesis and the purity requirements. Recrystallization is a common technique for initial purification, while column chromatography is employed for achieving high purity.
Synthesis of this compound
The synthesis of this compound is typically achieved in two main steps:
-
Claisen-Schmidt Condensation: Formation of a chalcone (B49325) intermediate from a substituted 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025).
-
Algar-Flynn-Oyamada (AFO) Reaction: Oxidative cyclization of the chalcone to the desired flavonol.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dihydroxychalcone (Intermediate)
This protocol outlines the base-catalyzed condensation of 2',5'-dihydroxyacetophenone and benzaldehyde.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Benzaldehyde
-
Ethanol or Methanol
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of 2',5'-dihydroxyacetophenone in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add 1.1 equivalents of benzaldehyde to the solution and stir at room temperature.
-
Prepare a solution of a strong base (e.g., 50% aqueous NaOH or KOH). Slowly add the base to the reaction mixture with vigorous stirring. The amount of base should be in molar excess.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic.
-
A yellow precipitate of the chalcone should form.
-
Collect the crude chalcone by vacuum filtration using a Büchner funnel, and wash the solid with cold water until the filtrate is neutral.
-
Dry the crude chalcone. This product can often be used in the next step without further purification. If necessary, it can be recrystallized from an appropriate solvent like ethanol.
Protocol 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
This protocol describes the oxidative cyclization of the chalcone intermediate to the final product.
Materials:
-
2',5'-Dihydroxychalcone (from Protocol 1)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
Hydrochloric Acid (HCl) solution (e.g., 5 N)
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of the 2',5'-dihydroxychalcone in methanol in a round-bottom flask.[2]
-
To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2 M).[2]
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature for 2 to 24 hours.[2] The progress of the reaction should be monitored by TLC.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., 5 N HCl) to precipitate the crude product.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it to yield crude this compound.
Purification Techniques
The crude this compound can be purified by recrystallization or column chromatography.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol/water, methanol/water, acetone/water)
-
Erlenmeyer flask
-
Hotplate
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hotplate while stirring to dissolve the solid completely.
-
If using a solvent system, add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals to obtain pure this compound.
Protocol 4: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack the chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize typical reaction conditions and purification parameters. Note that these are general guidelines and may require optimization for specific experimental setups.
Table 1: Summary of Synthetic Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (hours) |
| 1 | Claisen-Schmidt Condensation | 2',5'-Dihydroxyacetophenone, Benzaldehyde, NaOH/KOH | Ethanol/Methanol | Room Temperature | 4 - 24 |
| 2 | Algar-Flynn-Oyamada Reaction | 2',5'-Dihydroxychalcone, H₂O₂, NaOH | Methanol | Room Temperature | 2 - 24 |
Table 2: Purification Parameters
| Method | Stationary Phase | Mobile Phase (Typical) | Key Considerations |
| Recrystallization | - | Ethanol/Water, Methanol/Water | Choice of solvent is crucial for good crystal formation and yield. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | The gradient should be optimized to achieve good separation from impurities. |
Troubleshooting
Table 3: Common Problems and Solutions in Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield in chalcone formation | Incomplete reaction; incorrect base concentration. | Increase reaction time and/or temperature. Optimize the concentration of the base. |
| Formation of byproducts in AFO reaction | Reaction conditions not optimal. | Carefully control the rate of addition and concentration of H₂O₂ and base. |
| Difficulty in crystallization | Unsuitable solvent; solution not saturated enough. | Try different solvent systems. Concentrate the solution before cooling. Scratch the inside of the flask to induce crystallization. |
| Product streaks on TLC plate | Compound is too polar for the eluent system. | Add a small amount of a polar solvent like methanol or acetic acid to the eluent. |
| Co-elution of product with impurity | Insufficient resolution in column chromatography. | Use a shallower solvent gradient during elution. Try a different solvent system. |
Workflow and Logic Diagrams
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Method Optimization
Caption: Key parameters for optimizing the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Gold Nanoparticles using 3,6-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have garnered significant attention in various scientific and biomedical fields due to their unique physicochemical properties. The green synthesis of AuNPs using plant-derived compounds, such as flavonoids, offers an eco-friendly, cost-effective, and simple alternative to conventional chemical methods. 3,6-Dihydroxyflavone, a naturally occurring flavonoid, can act as both a reducing and capping agent in the synthesis of AuNPs, leading to the formation of stable nanoparticles with potential applications in drug delivery, bioimaging, and antioxidant therapies. This document provides a detailed protocol for the synthesis and characterization of gold nanoparticles using this compound.
Data Summary
The following table summarizes the key quantitative data for gold nanoparticles synthesized using this compound and other similar flavonoids.
| Parameter | Value | Method of Analysis |
| Size | ||
| Average Particle Size | 12 nm | X-ray Diffraction (XRD)[1][2] |
| Hydrodynamic Diameter | ~35 nm | Dynamic Light Scattering (DLS)[3][4] |
| Optical Properties | ||
| UV-Vis Absorption Peak (λmax) | ~540 nm | UV-Vis Spectroscopy[1] |
| Stability | ||
| Zeta Potential | -12 to -34 mV | DLS |
| Polydispersity Index (PDI) | ~0.3 | DLS |
| Crystallinity | ||
| Crystalline Nature | Face-Centered Cubic (FCC) | XRD |
Experimental Protocols
Materials and Reagents
-
This compound (C₁₅H₁₀O₄)
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffer (pH 7.4)
-
Deionized water
Equipment
-
Magnetic stirrer with hot plate
-
Glass beakers and flasks
-
Micropipettes
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
X-ray Diffractometer (XRD)
-
Dynamic Light Scattering (DLS) instrument
Synthesis of Gold Nanoparticles
This protocol is adapted from the method described by Medhe et al. (2014).
-
Preparation of this compound Solution:
-
Dissolve 5 mg of this compound in 5 mL of DMSO in a clean glass beaker.
-
Stir the solution continuously at 25°C for 15 minutes using a magnetic stirrer to ensure the flavonoid is completely dissolved.
-
-
Preparation of Gold Salt Solution:
-
Prepare a 0.1 M stock solution of HAuCl₄ in deionized water.
-
-
Reaction for Nanoparticle Synthesis:
-
To the stirring this compound solution, add 100 µL of the 0.1 M HAuCl₄ solution.
-
Observe the color of the solution. The appearance of a light red or ruby-red color within 15 minutes indicates the formation of gold nanoparticles.
-
Continue stirring the reaction mixture for an additional 45 minutes at 25°C to ensure the completion of the reaction and stabilization of the nanoparticles.
-
-
Characterization of Synthesized Gold Nanoparticles:
-
UV-Visible Spectroscopy: Monitor the formation of AuNPs by recording the UV-Vis absorption spectrum of the solution in the range of 400-700 nm. The characteristic surface plasmon resonance (SPR) peak for AuNPs is expected to be around 540 nm.
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the synthesized AuNPs, place a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Observe the grid under a TEM.
-
X-ray Diffraction (XRD): Confirm the crystalline nature of the AuNPs by performing XRD analysis. The diffraction peaks corresponding to the (111), (200), and (220) planes of the face-centered cubic (fcc) lattice of gold are expected. The average particle size can be calculated using the Scherrer equation.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the AuNPs to assess their size distribution and stability in the colloidal solution.
-
Signaling Pathway
The antioxidant activity of flavonoids, including this compound, is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Antioxidant signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of gold nanoparticles using this compound.
Caption: Workflow for AuNP synthesis and characterization.
References
Application Note: A Validated HPLC Method for the Quantification of 3,6-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6-dihydroxyflavone. This method is crucial for researchers in pharmacology, natural product chemistry, and drug development who require precise quantification of this flavonoid in various sample matrices. The described protocol utilizes a C18 stationary phase with a gradient elution and UV detection, ensuring excellent resolution, reproducibility, and robustness for routine analysis and quality control.
Introduction
This compound is a flavonoid, a class of polyphenolic compounds found in various plant sources. Flavonoids are of significant scientific interest due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts and formulated products, and for elucidating its mechanism of action in biological systems. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of flavonoids, offering high resolution and sensitivity.[2] This document provides a comprehensive protocol for the development and validation of an HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | [3][4] |
| Molecular Weight | 254.24 g/mol | [3] |
| Melting Point | 231-234 °C | |
| UV-Vis λmax | Multiple absorption bands, with a significant peak around 350-360 nm in neutral solutions. | |
| Solubility | Soluble in DMSO and methanol (B129727). |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of flavonoids.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: 0.1% Formic acid in Acetonitrile (v/v)
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a detection wavelength of 356 nm is recommended for optimal sensitivity and selectivity.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (General Procedure for Plant Extracts)
-
Accurately weigh approximately 100 mg of the homogenized and dried plant extract.
-
Add 10 mL of methanol to the sample in a suitable container.
-
Vortex for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.
Quantitative Data Summary
The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected quantitative data for the analysis of this compound based on typical method validation parameters for flavonoids.
| Parameter | Expected Result |
| Retention Time (t_R) | ~15 - 20 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (Recovery) | 98% - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Signaling Pathway of this compound
This compound has been shown to exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is simple, accurate, and sensitive, making it well-suited for routine analysis in both research and quality control laboratories. The provided experimental protocols and expected validation data serve as a comprehensive guide for scientists and professionals engaged in the study of this and other related flavonoids.
References
Application Notes and Protocols for Evaluating the Bioactivity of 3,6-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the multifaceted bioactivity of 3,6-dihydroxyflavone (3,6-DHF), a flavonoid compound with demonstrated antioxidant, anti-inflammatory, and anticancer properties. The following sections detail the necessary cell-based assay protocols, present quantitative data for comparative analysis, and illustrate the key signaling pathways modulated by 3,6-DHF.
Bioactivity Overview and Quantitative Data
This compound has been shown to exert significant biological effects across various cell-based models. A summary of its cytotoxic and anti-inflammatory activities is presented below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 Value |
| HeLa (Human Cervical Cancer) | MTT | 24 hours | 25 µM[1] |
| HeLa (Human Cervical Cancer) | MTT | 48 hours | 9.8 µM[1] |
| PC3 (Human Prostate Cancer) | MTT | Not Specified | 50 µM[1] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Model | Key Inhibition |
| RAW 264.7 (Mouse Macrophages) | LPS-stimulated | Inhibition of MAPK and COX-2 pathways.[1] |
| THP-1 (Human Monocytes) | NLRP3 Inflammasome Activation | Inhibition of NLRP3, IL-18, NF-κB, and pNF-κB.[2] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and cell lines.
Anticancer Activity: Cell Viability Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines, such as HeLa cells.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various concentrations of 3,6-DHF. Include a vehicle control (DMEM with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of 3,6-DHF.
Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) production. This protocol is adapted from a general method for flavonoids and can be applied to 3,6-DHF.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound and Probe Loading: Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.
-
Washing: Wash the cells with PBS to remove the extracellular compound and probe.
-
ROS Induction: Add 600 µM AAPH to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Data Analysis: Calculate the cellular antioxidant activity as the percentage reduction in fluorescence in the presence of 3,6-DHF compared to the control.
Anti-inflammatory Activity: Cytokine Release Assay
This protocol measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of 3,6-DHF compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using DOT language, illustrate these pathways and a general experimental workflow.
References
- 1. In-vitro inhibition of NLRP3 inflammasome by this compound (3,6-DHF): a therapeutic strategy for the treatment of chronic inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,6-Dihydroxyflavone in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that, like many other flavonols, possesses intrinsic fluorescence properties. Its chemical structure, C₁₅H₁₀O₄, gives it a molecular weight of 254.24 g/mol . While extensively studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities, its application as a fluorescent probe in microscopy is an emerging area of interest. The fluorescence of 3,6-DHF is sensitive to its microenvironment, making it a potential tool for studying cellular structures and molecular interactions. This document provides an overview of its known applications, photophysical data, and detailed protocols for its use in fluorescence microscopy.
Photophysical Properties
The fluorescence of this compound arises from its planar flavone (B191248) backbone and is characterized by a dual emission behavior in certain solvents, a phenomenon common to many hydroxyflavones. This dual fluorescence is attributed to an excited-state intramolecular proton transfer (ESIPT) process, resulting in a "normal" emission band and a "tautomer" emission band at a longer wavelength. The exact excitation and emission maxima are solvent-dependent.
Spectral Data
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~365 nm | Various solvents |
| Emission Maximum (λem) | ~530 nm (Tautomer) | Various solvents |
| Molar Extinction Coefficient (ε) | Data not readily available | - |
| Fluorescence Quantum Yield (ΦF) | Data not readily available | - |
Note: Specific values for the molar extinction coefficient and fluorescence quantum yield of this compound are not widely reported in the scientific literature. Researchers may need to determine these values empirically for their specific experimental conditions.
Applications in Fluorescence Microscopy
Based on its fluorescent properties and known biological interactions, this compound can be utilized in several fluorescence microscopy applications:
-
General Cellular Staining: Due to its relatively small size and lipophilic nature, 3,6-DHF is expected to passively diffuse across cell membranes, allowing for the staining of live cells. Its fluorescence can provide contrast to visualize cellular morphology and components.
-
Probing Protein Interactions: The fluorescence of 3,6-DHF is sensitive to its binding to macromolecules such as proteins. This property can be exploited to study protein-ligand interactions, for instance, with serum albumins.
-
Investigating Signaling Pathways: this compound is known to inhibit the Notch signaling pathway. While its intrinsic fluorescence has not been directly used to visualize this process, it can be used as a cellular counterstain in experiments where Notch signaling is monitored using other methods like reporter gene assays.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization of concentration and incubation time is recommended for different cell types.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-10 µM. It is crucial to perform a concentration titration to determine the optimal concentration that provides a good signal with minimal cytotoxicity.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the this compound working solution to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Imaging: a. After incubation, gently remove the staining solution. b. Wash the cells twice with warm PBS or a suitable imaging buffer. c. Add fresh, pre-warmed imaging buffer to the cells. d. Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 365 nm and emission collection around 530 nm.
Diagram: Live-Cell Imaging Workflow
Caption: General workflow for live-cell imaging with this compound.
Protocol 2: Investigating Protein Interaction with this compound using Fluorometry
This protocol describes how to use the fluorescence of this compound to study its interaction with a protein, such as bovine serum albumin (BSA), using a spectrofluorometer.
Materials:
-
This compound
-
DMSO
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Prepare a 100 µM stock solution of BSA in phosphate buffer.
-
Titration: a. In a quartz cuvette, add a fixed concentration of BSA solution (e.g., 5 µM in 2 mL of phosphate buffer). b. Record the baseline fluorescence spectrum of the BSA solution (Excitation at ~280 nm for tryptophan fluorescence, or ~365 nm to check for background at the flavone's emission). c. Successively add small aliquots (e.g., 2-10 µL) of the this compound stock solution to the BSA solution. d. After each addition, mix gently and allow the solution to equilibrate for a few minutes. e. Record the fluorescence emission spectrum (Excitation at ~365 nm, Emission scan from 400 nm to 600 nm).
-
Data Analysis: a. Observe the changes in the fluorescence intensity of this compound at its emission maximum (~530 nm) as a function of its concentration. An increase in fluorescence intensity upon binding to the protein is expected. b. Binding parameters, such as the binding constant (K) and the number of binding sites (n), can be calculated by fitting the fluorescence data to appropriate binding models (e.g., the Stern-Volmer equation for quenching or other models for binding-induced enhancement).
Application in Signaling Pathway Analysis
This compound has been shown to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.[1] The mechanism involves the downregulation of key components of the pathway, including Notch1. While the intrinsic fluorescence of 3,6-DHF is not used to directly visualize the signaling cascade, it can serve as a valuable tool for cell visualization in studies focused on this pathway. For instance, researchers can treat cells with 3,6-DHF to inhibit Notch signaling and simultaneously use its fluorescence to identify and image the treated cells, while employing other techniques like immunofluorescence or reporter assays to specifically detect changes in Notch pathway components.
Diagram: Inhibition of Notch Signaling by this compound
Caption: this compound inhibits the Notch signaling pathway by downregulating Notch1.
Conclusion
This compound is a promising fluorescent probe with potential applications in cell biology and drug discovery. Its environment-sensitive fluorescence makes it a candidate for live-cell imaging and for studying molecular interactions. While further characterization of its photophysical properties is needed, the provided protocols offer a foundation for researchers to begin exploring its utility in fluorescence microscopy. As our understanding of its biological activities and fluorescent characteristics grows, the applications of this compound as a research tool are likely to expand.
References
Application Notes and Protocols for Formulating 3,6-Dihydroxyflavone for in vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 3,6-dihydroxyflavone for in vivo animal studies, focusing on oral gavage and intraperitoneal injection routes. This document also summarizes the relevant physicochemical data and explores the key signaling pathways modulated by this compound.
Physicochemical Properties of this compound
This compound is a flavonoid with poor aqueous solubility, which presents a challenge for in vivo administration. A thorough understanding of its physicochemical properties is crucial for developing suitable formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 231-234 °C | [2] |
| Water Solubility | Sparingly soluble | [3] |
| Solubility in DMSO | 66.67 mg/mL (requires sonication) |
Formulation Strategies for in vivo Administration
Given its poor water solubility, this compound requires specific formulation strategies to ensure appropriate bioavailability for in vivo studies. The choice of administration route will dictate the most suitable vehicle.
Oral Gavage Administration
Oral gavage is a common method for administering compounds directly into the stomach of rodents. For poorly soluble compounds like this compound, a suspension is typically prepared.
Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
Protocol for Preparing a 10 mg/mL Suspension in 0.5% CMC:
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed for the study. For a 10 mg/mL concentration, weigh out 10 mg of this compound for every 1 mL of final suspension. For a 0.5% CMC solution, weigh out 0.5 g of CMC for every 100 mL of sterile water.
-
Prepare 0.5% CMC Vehicle: Gradually add the weighed CMC to the sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.
-
Prepare the Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the mortar to create a paste. Triturate the paste with the pestle to ensure the powder is thoroughly wetted and to break down any aggregates.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing.
-
Transfer the mixture to a volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the volumetric flask to ensure a complete transfer of the compound.
-
Bring the suspension to the final desired volume with the 0.5% CMC vehicle.
-
Stir the final suspension continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Use a gavage needle of the appropriate size for the animal.
-
Ensure the suspension is well-mixed immediately before drawing the dose into the syringe.
-
Administer the suspension orally to the animal.
-
-
Intraperitoneal Injection
Intraperitoneal (IP) injection is another common route of administration that allows for rapid absorption. For this route, a co-solvent system is often necessary to solubilize hydrophobic compounds.
Recommended Vehicle: A mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, and saline.
Protocol for Preparing a 5 mg/mL Solution for IP Injection:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate Required Amounts: Determine the final volume of the formulation needed.
-
Prepare the Formulation (Example for a final volume of 10 mL with 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline):
-
Accurately weigh 50 mg of this compound.
-
In a sterile vial, dissolve the this compound in 1 mL of DMSO. Vortex until fully dissolved. The use of an ultrasonic bath may be necessary.
-
Add 4 mL of PEG400 to the vial and vortex thoroughly.
-
Add 0.5 mL of Tween 80 and vortex until the solution is homogeneous.
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
-
Administration:
-
Use a sterile syringe and a needle of the appropriate gauge for the animal.
-
Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen.
-
-
Note on Vehicle Safety: Always conduct a pilot study to assess the tolerability of the chosen vehicle in the specific animal model, as high concentrations of some solvents like DMSO can cause irritation or toxicity.
Experimental Workflows
The following diagram illustrates the general workflow for formulating this compound for in vivo studies.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways.
MAPK/JNK Signaling Pathway
This compound has been identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to suppress the phosphorylation of JNK, as well as p38 and ERK.
Notch Signaling Pathway
Research has demonstrated that this compound can suppress the epithelial-mesenchymal transition (EMT) in cancer cells by inhibiting the Notch signaling pathway. It achieves this by down-regulating key components of the pathway, including Notch1 and its intracellular domain (NICD), as well as the downstream targets Hes-1 and c-Myc.
Potential Interaction with TrkB Signaling
While direct studies on this compound are limited, the structurally similar flavonoid, 7,8-dihydroxyflavone, is a well-known agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This suggests that this compound may also interact with this pathway, which is crucial for neuronal survival and plasticity. Activation of TrkB leads to the downstream activation of pathways such as PI3K/Akt and MAPK/ERK.
References
- 1. This compound | C15H10O4 | CID 688659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of this compound in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cellular Uptake of 3,6-Dihydroxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the cellular uptake of 3,6-Dihydroxyflavone, a flavonoid of interest for its potential therapeutic properties. The following sections outline several established techniques, including fluorescence-based assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the widely used Caco-2 cell permeability assay is provided to assess intestinal absorption.
Introduction to Flavonoid Cellular Uptake
The efficacy of bioactive compounds like this compound is largely dependent on their ability to be absorbed by target cells. Understanding the mechanisms and kinetics of cellular uptake is therefore a critical step in drug discovery and development. Flavonoids can cross the cell membrane through passive diffusion, facilitated diffusion, or active transport. The specific mechanism is often dependent on the physicochemical properties of the flavonoid, such as its lipophilicity and the presence of specific functional groups, as well as the cell type being investigated.
Fluorescence-Based Methods for Measuring Cellular Uptake
Fluorescence-based techniques offer a powerful and often high-throughput approach to visualize and quantify the cellular uptake of fluorescent compounds. Many flavonoids, including some dihydroxyflavones, exhibit intrinsic fluorescence (autofluorescence), which can be leveraged for uptake studies. Alternatively, fluorescent probes that interact with flavonoids can be employed.
Autofluorescence Microscopy
Principle: This method relies on the inherent fluorescent properties of this compound. Upon excitation with a specific wavelength of light, the molecule emits light at a longer wavelength, which can be detected using a fluorescence microscope. The intensity of the intracellular fluorescence is proportional to the concentration of the flavonoid.
Experimental Protocol: Live-Cell Imaging of this compound Uptake
-
Cell Preparation:
-
Seed cells (e.g., HeLa, MCF-7, or relevant cancer cell lines) onto glass-bottom dishes or coverslips.
-
Culture cells to the desired confluency (typically 70-80%).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. It is crucial to perform a concentration titration to determine the optimal concentration that provides a good signal with minimal cytotoxicity. Cytotoxicity assays (e.g., MTT) should be performed beforehand to determine the non-toxic concentration range. For this compound, IC50 values have been reported to be around 25 µM and 9.8 µM in HeLa cells after 24 and 48 hours, respectively, so initial experiments should use concentrations well below these values.
-
-
Cell Staining and Incubation:
-
Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).
-
Add the medium containing this compound to the cells.
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C in a CO₂ incubator to assess uptake kinetics.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells twice with warm PBS or a suitable imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters. For flavonoids similar to this compound, excitation is often in the range of 350-400 nm, with emission at longer wavelengths.
-
-
Image Analysis:
-
Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler).
-
Correct for background fluorescence.
-
The mean fluorescence intensity per cell can be used as a measure of uptake.
-
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques, particularly HPLC and LC-MS/MS, are highly sensitive and specific methods for the quantitative determination of intracellular flavonoid concentrations.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. After treating cells with this compound, the cells are lysed, and the intracellular content is extracted. The extract is then injected into the HPLC system, and the concentration of this compound is determined by comparing its peak area to a standard curve.
Experimental Protocol: Quantification of Intracellular this compound by HPLC
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) and grow to confluency.
-
Treat the cells with a known concentration of this compound for a specific duration.
-
-
Cell Lysis and Extraction:
-
After incubation, wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer or by sonication in a solvent like methanol.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular extract.
-
If necessary, perform a protein precipitation step by adding a solvent like acetonitrile (B52724).
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
Quantification: Generate a standard curve using known concentrations of this compound. Calculate the intracellular concentration based on the peak area of the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV. After chromatographic separation, the compound is ionized and fragmented in the mass spectrometer. Specific parent-to-daughter ion transitions are monitored for highly selective quantification.
Experimental Protocol: LC-MS/MS Analysis of Intracellular this compound
The sample preparation is similar to the HPLC protocol. The key differences lie in the analytical instrumentation and data analysis.
-
Sample Preparation: Follow steps 1-3 from the HPLC protocol. An internal standard should be added during the extraction process for accurate quantification.
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 or similar reverse-phase column.
-
Mobile Phase: Similar to HPLC, using LC-MS grade solvents.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor ion to product ion transition for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caco-2 Cell Permeability Assay
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that mimic the intestinal epithelial barrier. This in vitro model is widely used to predict the oral absorption of drugs. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability.
Experimental Protocol: Caco-2 Permeability Assay for this compound
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (this compound) in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the cellular uptake of dihydroxyflavones, which can serve as an estimate for this compound.
| Technique | Cell Line | Compound | Concentration | Parameter | Value | Reference |
| Caco-2 Permeability | Caco-2 | 7,8-Dihydroxyflavone | 1-100 µM | Papp (A-B) | (0.98 ± 0.04) x 10⁻⁶ cm/s | [1] |
| Caco-2 Permeability | Caco-2 | 7,8-Dihydroxyflavone | 1-100 µM | Papp (B-A) | (1.58 ± 0.06) x 10⁻⁶ cm/s | [1] |
| Caco-2 Permeability | Caco-2 | 7,8-Dihydroxyflavone | 1-100 µM | Efflux Ratio | 1.61 | [1] |
| Cellular Uptake | Caco-2 | 7,8-Dihydroxyflavone | 50 µM | Intracellular Conc. | 0.378 ± 0.018 nmol/mg protein | |
| Cytotoxicity | HeLa | This compound | 24 hours | IC₅₀ | 25 µM | |
| Cytotoxicity | HeLa | This compound | 48 hours | IC₅₀ | 9.8 µM |
Cellular Uptake and Signaling Pathways
The cellular uptake of flavonoids can be influenced by and can, in turn, influence various cellular signaling pathways. While passive diffusion is a primary mechanism for many flavonoids, active transport mediated by transporters such as ATP-binding cassette (ABC) transporters can also play a significant role. Once inside the cell, flavonoids like this compound can modulate signaling cascades involved in cell proliferation, apoptosis, and inflammation. For instance, this compound has been shown to inhibit the Notch signaling pathway in breast cancer cells.
Disclaimer: The provided protocols are intended as a general guide. Optimization of specific parameters such as compound concentration, incubation time, and analytical conditions will be necessary for specific cell types and experimental setups.
References
Application Note and Protocol: Assessing the Effect of 3,6-Dihydroxyflavone on Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a class of natural compounds known for their diverse biological activities, including antioxidant and enzyme-inhibiting properties.[1][2] 3,6-Dihydroxyflavone (3,6-DHF) is a specific flavone (B191248) that has demonstrated potential as an anticancer agent and an inhibitor of certain protein kinases.[1][3] Understanding the effect of such compounds on enzyme kinetics is crucial for elucidating their mechanism of action and for the development of new therapeutic agents. This document provides a detailed experimental setup and protocols for assessing the inhibitory effect of this compound on enzyme activity, using Xanthine Oxidase as a model enzyme. Xanthine oxidase (XOD) is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic target for conditions like gout. Flavonoids have been shown to be effective inhibitors of XOD.[4]
Key Experimental Protocols
The following protocols outline the necessary steps to determine the inhibitory potential and kinetic parameters of this compound against a target enzyme.
Materials and Reagents
-
Enzyme: Xanthine Oxidase (XOD) from bovine milk
-
Substrate: Xanthine
-
Inhibitor: this compound (C₁₅H₁₀O₄)
-
Buffer: Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Detection Reagent: Uric acid production can be monitored by measuring the increase in absorbance at 295 nm.
-
Positive Control: Allopurinol (a known XOD inhibitor)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 295 nm
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
-
Preparation of Reagents:
-
Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer.
-
Prepare a stock solution of Xanthine in the same buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Varying concentrations of this compound
-
Xanthine Oxidase solution
-
-
Include control wells:
-
Negative Control: Buffer, enzyme, and substrate (no inhibitor).
-
Positive Control: Buffer, enzyme, substrate, and a known inhibitor like Allopurinol.
-
Blank: Buffer and substrate (no enzyme).
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the enzyme with the inhibitor for a set time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the Xanthine substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 295 nm over time using a microplate reader. The rate of uric acid formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Enzyme Kinetics and Determination of Inhibition Type
This protocol determines the kinetic parameters (Km, Vmax) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Assay Setup:
-
Set up a series of reactions with varying concentrations of the substrate (Xanthine).
-
For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.
-
Maintain a constant enzyme concentration across all experiments.
-
-
Reaction and Measurement:
-
Follow the same procedure as in Protocol 1 for initiating and monitoring the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
To determine the kinetic parameters and the mode of inhibition, linearize the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.
-
Non-competitive Inhibition: Lines will intersect on the x-axis. Km remains unchanged, while apparent Vmax decreases.
-
Uncompetitive Inhibition: Lines will be parallel. Both apparent Km and Vmax decrease.
-
Mixed Inhibition: Lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax will change.
-
-
The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by using secondary plots (e.g., a Dixon plot). For competitive inhibition, the Cheng-Prusoff equation can also be used if the IC50 and Km are known: Ki = IC50 / (1 + [S]/Km).
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Value for this compound against Xanthine Oxidase
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Allopurinol (Control) | [Insert Value] |
Table 2: Kinetic Parameters of Xanthine Oxidase in the Presence of this compound
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (µM) | Ki (µM) | Inhibition Type |
| 0 (Control) | [Insert Value] | [Insert Value] | - | - |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., Competitive] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [e.g., Competitive] |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and concepts.
Caption: Experimental workflow for assessing enzyme inhibition.
Caption: Signaling pathways for enzyme inhibition types.
References
- 1. The Potential of 3,6 Dihydroxyflavone Embedded Gold Nanoparticles for Inhibition of Tumor Growth in Presence of Dietary Supplements [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of this compound in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Enzyme Inhibitory Activity of Flavonoids by Polydopamine-Modified Hollow Fiber-Immobilized Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 3,6-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dihydroxyflavone is a flavonoid compound that has garnered significant interest due to its diverse biological activities, including its role in modulating critical cellular signaling pathways such as the MAPK and Notch pathways.[1][2] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient alternative to traditional solution-phase methods for the synthesis of flavones and other small molecules. This methodology facilitates purification by immobilizing the growing molecule on a polymer resin, allowing for the use of excess reagents to drive reactions to completion and simple filtration to remove byproducts.
These application notes provide a detailed, step-by-step guide for the solid-phase synthesis of this compound. The proposed strategy utilizes the widely-used Wang resin and is based on a solid-phase adaptation of the Baker-Venkataraman rearrangement, a classic method for flavone (B191248) synthesis.[3][4]
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects by targeting key components of cellular signaling cascades. Understanding these interactions is crucial for its development as a potential therapeutic agent.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been demonstrated to inhibit the phosphorylation of key kinases within this pathway, particularly c-Jun N-terminal kinase (JNK) and p38 MAPK, thereby suppressing downstream inflammatory and stress responses.[1]
Notch Signaling Pathway
The Notch signaling pathway is a conserved pathway that plays a critical role in cell fate determination, proliferation, and the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. This compound has been found to suppress EMT in breast cancer cells by down-regulating key components of the Notch pathway, including Notch1 and its intracellular domain (NICD), leading to the inactivation of downstream target genes like Hes-1 and c-Myc.
Experimental Workflow for Solid-Phase Synthesis
The synthesis of this compound on a solid support involves a multi-step process, including loading the initial building block onto the resin, sequential chemical transformations to build the flavone core, and final cleavage to release the purified product.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the solid-phase synthesis of flavonoids and related small molecules. Actual values may vary depending on the specific reagents, reaction conditions, and scale of the synthesis.
| Parameter | Typical Value | Notes |
| Resin Type | Wang Resin, Polystyrene | 100-200 mesh, 1% DVB cross-linked |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Determined by Fmoc-quantification or gravimetric analysis. |
| Loading Efficiency | > 90% | For the attachment of the first building block. |
| Coupling Reaction Molar Excess | 2 - 5 equivalents | Relative to the resin loading capacity. |
| Coupling Efficiency | > 95% | Monitored by qualitative tests (e.g., Kaiser test). |
| Final Cleavage Yield | 60 - 85% | Dependent on the stability of the flavone and cleavage conditions. |
| Crude Product Purity (HPLC) | > 70% | Purification by chromatography is typically required. |
Experimental Protocols
Materials and Reagents:
-
Wang Resin (0.4-0.8 mmol/g loading capacity)
-
2,5-Dihydroxybenzoic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Potassium tert-butoxide (KOtBu)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Piperidine
-
Methanol (MeOH)
-
Deionized Water
Protocol 1: Protection of 2,5-Dihydroxybenzoic Acid
-
Dissolve 2,5-dihydroxybenzoic acid (1 eq.) and imidazole (B134444) (2.5 eq.) in anhydrous DMF.
-
Add TBDMS-Cl (1.1 eq.) portion-wise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting 5-(tert-butyldimethylsilyloxy)-2-hydroxybenzoic acid by column chromatography. This selectively protects the more reactive 5-hydroxyl group, leaving the 2-hydroxyl for subsequent reactions while the carboxylic acid is available for resin loading.
Protocol 2: Loading of Protected Benzoic Acid onto Wang Resin
-
Swell Wang resin (1 eq., based on loading capacity) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve the protected 5-(tert-butyldimethylsilyloxy)-2-hydroxybenzoic acid (3 eq.), DIC (3 eq.), and DMAP (0.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution to the swollen resin and shake the vessel at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by cleaving a small sample and analyzing the supernatant by UV-Vis spectrophotometry.
Protocol 3: Esterification with 2'-Hydroxyacetophenone
-
Swell the resin from Protocol 2 in anhydrous DCM.
-
In a separate flask, dissolve 2'-hydroxyacetophenone (4 eq.), DIC (4 eq.), and DMAP (0.3 eq.) in anhydrous DCM.
-
Add the solution to the resin and shake at room temperature for 8-12 hours.
-
Drain the solution and wash the resin as described in Protocol 2, step 5.
-
Dry the resin under vacuum.
Protocol 4: On-Resin Baker-Venkataraman Rearrangement
-
Swell the resin from Protocol 3 in anhydrous THF.
-
Add a solution of potassium tert-butoxide (KOtBu, 5 eq.) in anhydrous THF to the resin.
-
Shake the mixture at 50 °C for 6 hours.
-
Cool to room temperature, drain the basic solution, and wash the resin with a 1:1 THF/water mixture, followed by water, MeOH, and DCM.
-
Dry the resin under vacuum.
Protocol 5: Cyclization to Form the Flavone Ring
-
Swell the resin from Protocol 4 in DCM.
-
Add a solution of 20% TFA in DCM to the resin and shake at room temperature for 2 hours. This step also removes the TBDMS protecting group.
-
Drain the acidic solution and wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and then final washes with DCM and MeOH.
-
Dry the resin under vacuum.
Protocol 6: Cleavage of this compound from Resin
-
Place the dry resin from Protocol 5 in a cleavage vessel.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with an additional small portion of neat TFA.
-
Combine the filtrates and reduce the volume under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the solid, decant the ether, and repeat the ether wash twice.
-
Dry the crude this compound under vacuum.
-
Purify the final product using preparative HPLC or column chromatography.
Conclusion
This guide outlines a comprehensive and systematic approach to the solid-phase synthesis of this compound. By leveraging the advantages of solid-phase chemistry, this protocol offers an efficient route for producing this biologically active flavonoid for further research and development. The provided diagrams and protocols serve as a valuable resource for scientists aiming to synthesize and study flavonoid derivatives in the fields of medicinal chemistry and drug discovery.
References
- 1. Cytotoxic Activity of this compound in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 3,6-Dihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 3,6-Dihydroxyflavone. Given the limited specific data on this compound, information on structurally similar flavonoids is provided as a valuable reference.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
A1: this compound, like many flavonoids, possesses a hydrophobic structure, leading to poor water solubility. This inherent low solubility can result in suboptimal concentrations for in vitro assays, reduced bioavailability in in vivo studies, and difficulties in formulation development.
Q2: What are the most common strategies to improve the aqueous solubility of flavonoids like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble flavonoids. The most common and effective methods include:
-
pH Adjustment: Increasing the pH of the solution can deprotonate the hydroxyl groups on the flavone, increasing its solubility.[1]
-
Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) can increase the solubility. However, the concentration of the co-solvent must be carefully controlled to avoid toxicity in biological systems.[2]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid within cyclodextrin molecules can form a more water-soluble inclusion complex.[3][4][5]
-
Solid Dispersion: Dispersing the flavonoid in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanosuspension: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.
Q3: How do I choose the most suitable solubilization method for my experiment?
A3: The choice of method depends on your specific experimental needs:
-
For in vitro cell-based assays , co-solvency (with a low, non-toxic percentage of an organic solvent like DMSO) or cyclodextrin complexation are often suitable.
-
For in vivo studies , more advanced formulations like nanosuspensions, solid dispersions, or liposomal encapsulations are often necessary to improve oral bioavailability.
-
For preliminary screening , pH adjustment and co-solvency are often the quickest and easiest methods to implement.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer
-
Possible Cause: The concentration of the flavonoid exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent may be too low to maintain solubility.
-
Solution:
-
Decrease the Final Concentration: The simplest approach is to lower the working concentration of this compound.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always check the tolerance of your specific cells or assay to the co-solvent.
-
Step-wise Dilution: Instead of adding a concentrated stock directly to the full volume of the aqueous buffer, perform a serial dilution. Add the stock to a smaller volume of buffer first, mix thoroughly, and then bring it to the final volume.
-
Slow Addition with Vortexing: While vortexing the buffer, slowly add the required volume of the flavonoid stock solution. This can help prevent localized high concentrations that lead to precipitation.
-
Issue 2: Low Yield of Cyclodextrin Inclusion Complex
-
Possible Cause: The stoichiometry of the flavonoid to cyclodextrin may be incorrect, or the complexation process may be inefficient.
-
Solution:
-
Optimize Molar Ratio: While a 1:1 molar ratio is common for flavonoids, it's recommended to perform a phase solubility study to determine the optimal ratio for this compound and your chosen cyclodextrin.
-
Select an Appropriate Cyclodextrin: Modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) often show better solubility and complexation efficiency than native β-cyclodextrin.
-
Ensure Adequate Reaction Time and Energy: Allow sufficient time (e.g., 24-48 hours) for the complex to form with continuous stirring or sonication.
-
Minimize Loss During Purification: If you are isolating a solid complex, ensure it has fully precipitated before filtration. Use a minimal amount of cold solvent for washing to avoid redissolving the product.
-
Issue 3: Nanosuspension Shows Particle Aggregation and Sedimentation
-
Possible Cause: The nanosuspension is not adequately stabilized, leading to particle agglomeration.
-
Solution:
-
Optimize Stabilizer Concentration: The type and concentration of stabilizers are crucial. A combination of stabilizers, such as a polymer (e.g., HPMC) and a surfactant (e.g., Tween 80), can provide better steric and electrostatic stabilization.
-
Select the Correct Stabilizer Type: Non-ionic polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamers are widely used and effective stabilizers for nanosuspensions.
-
Address Crystallization Tendency: Flavonoids can tend to crystallize, leading to particle growth (Ostwald ripening). Using crystallization inhibitors or creating an amorphous form can help maintain nanoparticle size.
-
Proper Storage: Store nanosuspensions at recommended temperatures (e.g., 4°C) to reduce the kinetic energy of particles and minimize collisions that can lead to aggregation.
-
Quantitative Data on Flavonoid Solubility Enhancement
While specific data for this compound is limited, the following tables summarize the solubility of structurally similar flavonoids in various solvents and the fold increase in aqueous solubility achieved with different enhancement techniques.
Table 1: Solubility of Structurally Similar Flavonoids in Common Solvents
| Flavonoid | Solvent | Solubility |
| 7,8-Dihydroxyflavone | DMSO | ~10 mg/mL |
| 7,8-Dihydroxyflavone | Dimethylformamide (DMF) | ~20 mg/mL |
| 7,8-Dihydroxyflavone | Ethanol (B145695) | ~1 mg/mL |
| Quercetin | Acetone | 80 mmol/L |
| Naringenin | Acetonitrile | 77 mmol/L |
| Hesperetin | Acetonitrile | 85 mmol/L |
| Note: This data is for structurally similar compounds and should be used as a reference. |
Table 2: Fold Increase in Aqueous Solubility of Flavonoids Using Different Techniques
| Flavonoid | Technique | Carrier/Agent | Fold Increase in Aqueous Solubility |
| 5,7-dimethoxyflavone | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβ-CD) | 361.8-fold |
| Myricetin | Cyclodextrin Complexation | Dimeric β-cyclodextrin | 33.6-fold |
| Quercetin | Cyclodextrin Complexation | Dimeric β-cyclodextrin | 12.4-fold |
| Kaempferol | Cyclodextrin Complexation | Dimeric β-cyclodextrin | 10.5-fold |
| Quercetin | Natural Deep Eutectic Solvents (NaDES) | Betaine:Glycerol (1:2) with 20 wt% water | 23,850-fold |
| Rutin | Natural Deep Eutectic Solvents (NaDES) | Betaine:Glycerol (1:2) with 20 wt% water | 49-fold |
| Naringenin | Natural Deep Eutectic Solvents (NaDES) | Betaine:Glycerol (1:2) with 20 wt% water | 135-fold |
| Note: This data is for structurally similar compounds and should be used as a reference. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methods used for similar flavonoids.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.45 µm membrane filter
-
Freeze-dryer
Procedure:
-
Prepare equimolar solutions of this compound and HP-β-CD in deionized water. A small amount of a co-solvent like ethanol may be used to initially dissolve the flavonoid.
-
Mix the two solutions and stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filter the resulting solution through a 0.45 µm membrane filter to remove any un-complexed this compound.
-
Freeze the clear solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Store the complex in a desiccator.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general method for preparing flavonoid solid dispersions.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 in ethanol in a round-bottom flask. A common starting ratio is 1:4 (flavonoid:PVP, w/w).
-
Ensure complete dissolution of both components by gentle warming and stirring.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
Protocol 3: Preparation of a this compound Nanosuspension (Nanoprecipitation Method)
This protocol is a straightforward "bottom-up" method for creating nanoparticles.
Materials:
-
This compound
-
Polymer (e.g., PLGA)
-
Stabilizer (e.g., Poloxamer 188)
-
Organic solvent (e.g., acetone)
-
Deionized water (as anti-solvent)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer in deionized water.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed. Inject the organic phase into the aqueous phase quickly but steadily. Nanoparticles will form spontaneously.
-
Stir the suspension for several hours to allow the organic solvent to evaporate.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Caption: Troubleshooting Logic for Flavonoid Precipitation.
Caption: General Signaling Pathway for Flavonoid Action.
References
Technical Support Center: Overcoming Low Yield in the Synthesis of 3,6-Dihydroxyflavone
For researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dihydroxyflavone, achieving a high yield is crucial for efficient downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The synthesis typically begins with the Claisen-Schmidt condensation of 2',5'-dihydroxyacetophenone (B116926) and benzaldehyde (B42025) to form the intermediate, 2',5'-dihydroxychalcone (B1234639). This chalcone (B49325) is then subjected to oxidative cyclization to yield this compound.
Q2: What is the most common synthetic route for this compound?
A2: The most prevalent method is a two-step process. The first step is the base-catalyzed Claisen-Schmidt condensation. The subsequent and key step is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of the 2',5'-dihydroxychalcone intermediate in the presence of a base and an oxidizing agent, typically hydrogen peroxide.[1][2]
Q3: I am experiencing a very low overall yield. What are the potential causes?
A3: Low yields in the synthesis of this compound can arise from several factors at different stages of the process:
-
Incomplete Chalcone Formation: The initial condensation reaction may not have proceeded to completion.
-
Inefficient Cyclization: The conditions for the Algar-Flynn-Oyamada reaction may be suboptimal, leading to poor conversion of the chalcone to the flavone (B191248).
-
Formation of Side Products: Undesired side reactions can consume starting materials and intermediates. A common side product in the AFO reaction is the corresponding aurone (B1235358).[3]
-
Purification Losses: Significant amounts of the product can be lost during purification steps like recrystallization and column chromatography.[4]
Q4: How can I purify the final this compound product?
A4: Common purification methods include:
-
Recrystallization: This technique is widely used to obtain high-purity crystals. A common solvent system for flavonoids is a mixture of ethanol (B145695) and water.[4]
-
Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating the desired flavone from impurities. The choice of the eluent system is critical for achieving good separation.
Troubleshooting Guides
Issue 1: Low Yield in the 2',5'-Dihydroxychalcone Synthesis (Claisen-Schmidt Condensation)
This initial step is critical for the overall success of the synthesis. Low yields at this stage will inevitably lead to a poor final yield of this compound.
| Observation | Potential Cause | Troubleshooting Suggestion |
| Significant amount of unreacted 2',5'-dihydroxyacetophenone and benzaldehyde. | Reaction time is too short or the reaction temperature is too low. | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). A gentle increase in temperature may also be beneficial, but should be done cautiously to avoid side reactions. |
| Formation of multiple spots on TLC, indicating a complex mixture of products. | The concentration of the base (e.g., NaOH or KOH) is too high, leading to side reactions. | Optimize the base concentration. An equimolar amount or a slight excess relative to the acetophenone (B1666503) is typically sufficient. |
| The chalcone product precipitates as an oil instead of a solid. | Improper cooling or acidification of the reaction mixture. | Ensure the reaction mixture is adequately cooled in an ice bath before and during acidification with a dilute acid (e.g., HCl). Vigorous stirring during acidification can also promote the formation of a solid precipitate. |
Issue 2: Low Yield in the this compound Synthesis (Algar-Flynn-Oyamada Reaction)
The oxidative cyclization of the chalcone is a pivotal step where significant yield can be lost if not optimized.
| Observation | Potential Cause | Troubleshooting Suggestion |
| TLC analysis shows a significant amount of unreacted 2',5'-dihydroxychalcone. | Insufficient amount of the oxidizing agent (hydrogen peroxide) or suboptimal base concentration. | Gradually increase the amount of hydrogen peroxide added. Optimize the concentration of the base (e.g., NaOH or KOH). The reaction is often sensitive to the base concentration. |
| Formation of a significant amount of a yellow-orange byproduct (aurone). | The reaction conditions favor the competing aurone formation pathway. This is a known side reaction in the AFO synthesis. | Carefully control the reaction temperature, as higher temperatures can sometimes favor aurone formation. The rate of addition of hydrogen peroxide can also influence the product distribution. |
| A complex mixture of products is observed on TLC. | The presence of water can interfere with the reaction, and the solvent may not be optimal. | Ensure that the solvents used are anhydrous, especially if using reagents like iodine in DMSO for cyclization. While less common for the AFO reaction, exploring alternative solvents could be beneficial. |
Issue 3: Significant Product Loss During Purification
Even with a successful reaction, poor purification techniques can drastically reduce the final isolated yield.
| Observation | Potential Cause | Troubleshooting Suggestion |
| The product does not crystallize during recrystallization. | The chosen solvent system is not suitable, or the solution is not sufficiently saturated. | Experiment with different solvent systems (e.g., ethanol/water, methanol (B129727)/water, acetone/water). Concentrate the solution before cooling and try scratching the inside of the flask to induce crystallization. |
| The product streaks on the TLC plate during column chromatography. | The compound is too polar for the chosen eluent system. | Add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape. |
| The product co-elutes with an impurity during column chromatography. | The chosen eluent system does not provide sufficient resolution. | Employ a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. This can help to separate compounds with similar polarities. |
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dihydroxychalcone
This protocol outlines the Claisen-Schmidt condensation to form the chalcone intermediate.
-
Dissolution: Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 20-40% w/v) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically a few hours).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Isolation: The precipitated yellow solid, 2',5'-dihydroxychalcone, is collected by vacuum filtration, washed with cold water, and dried.
Protocol 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
This protocol describes the oxidative cyclization of the chalcone to the final flavone product.
-
Dissolution: Suspend the synthesized 2',5'-dihydroxychalcone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Reaction Initiation: To the stirred suspension, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2 M).
-
Oxidation: Slowly add hydrogen peroxide (H₂O₂) (e.g., 30% aqueous solution) dropwise to the reaction mixture. The temperature should be monitored and maintained, if necessary, with an ice bath.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude this compound.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with water, and dry. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography over silica gel.
Visualizing the Synthesis and Potential Pitfalls
To better understand the workflow and potential for low yield, the following diagrams illustrate the synthetic pathway and a common side reaction.
Caption: General workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the AFO synthesis leading to the desired flavone and an aurone byproduct.
References
Stability issues and degradation products of 3,6-Dihydroxyflavone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,6-Dihydroxyflavone in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a flavonoid, a class of polyphenolic compounds found in plants. It is recognized for its strong antioxidant properties, making it a valuable compound in the food and cosmetic industries to improve product stability and shelf life.[1] In pharmaceutical research, it is investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.[1]
Q2: What are the main stability concerns when working with this compound in solution?
A2: Like many flavonoids, this compound is susceptible to degradation in solution. The main factors that can affect its stability are pH, exposure to light (photodegradation), and temperature (thermal degradation).[2][3] Oxidative conditions can also contribute to its degradation. It is crucial to control these factors to ensure the integrity of the compound during experiments.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of a solution can significantly influence the stability of flavonoids. Generally, flavonoids are more stable in acidic to neutral conditions. Alkaline conditions can promote the ionization of the hydroxyl groups, making the molecule more susceptible to oxidative degradation. For some isoflavones, thermal degradation is notably more pronounced at acidic pH 3.1 compared to neutral pH.[3] For solutions of this compound, it is advisable to maintain a pH below 7 for enhanced stability.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids are generally sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is recommended to store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light. Experiments should also be conducted with minimal light exposure where possible.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented, studies on similar polyhydroxy flavonols suggest that degradation often involves the cleavage of the heterocyclic C-ring. This can lead to the formation of simpler phenolic compounds such as derivatives of benzoic acid and benzaldehyde. Under forced degradation conditions, a variety of smaller aromatic fragments could be expected.
Troubleshooting Guide
Issue: I am observing a rapid loss of my this compound in solution.
-
Possible Cause 1: Inappropriate pH of the solvent or buffer.
-
Solution: Measure the pH of your solution. If it is alkaline (pH > 7), this could be accelerating the degradation. Prepare fresh solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).
-
-
Possible Cause 2: Exposure to light.
-
Solution: Ensure that your stock solutions and experimental samples are protected from light. Use amber-colored vials or wrap your containers with aluminum foil. Minimize light exposure during handling and experiments.
-
-
Possible Cause 3: High temperature.
-
Solution: Avoid exposing the solution to high temperatures. For short-term storage, keep solutions at 2-8°C. For long-term storage of stock solutions (in an organic solvent like DMSO), store at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
-
Possible Cause 4: Oxidative degradation.
-
Solution: If not already doing so, prepare solutions using deoxygenated solvents. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help minimize oxidation.
-
Issue: I see a color change in my this compound solution over time.
-
Possible Cause: Degradation of the flavonoid.
-
Solution: A color change is a common indicator of flavonoid degradation. The formation of degradation products can alter the chromophore of the molecule, leading to a visible change. It is recommended to prepare fresh solutions before each experiment to ensure the integrity of the compound. Aqueous solutions of flavonoids are generally not stable for extended periods.
-
Issue: I am getting inconsistent results in my bioassays.
-
Possible Cause: Instability of this compound in the cell culture medium.
-
Solution: Flavonoids can be unstable in cell culture media, especially at 37°C. Prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium. Consider performing a stability study of this compound in your specific assay medium by incubating it for the duration of your experiment and quantifying its concentration at different time points using HPLC.
-
Quantitative Data
Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C after 24 hours.
| pH | Solvent/Buffer | % this compound Remaining | Appearance |
| 3.0 | Citrate Buffer | >95% | Clear, pale yellow |
| 5.0 | Acetate Buffer | >95% | Clear, pale yellow |
| 7.0 | Phosphate Buffer | ~90% | Clear, pale yellow |
| 9.0 | Borate Buffer | <70% | Yellow, may show slight darkening |
Table 2: Illustrative Photostability of this compound (10 µg/mL in Methanol) at 25°C.
| Exposure Time (hours) | Condition | % this compound Remaining |
| 6 | Ambient Light | ~98% |
| 6 | UV Light (254 nm) | <60% |
| 24 | Ambient Light | ~90% |
| 24 | UV Light (254 nm) | <20% |
Table 3: Illustrative Thermal Stability of this compound in pH 7 Buffer.
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 4 | 48 | >98% |
| 25 | 48 | ~85% |
| 60 | 4 | ~70% |
| 100 | 1 | <50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol (B129727) or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for up to 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent container to direct sunlight or a photostability chamber (ICH Q1B) for a specified duration. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. An LC-MS/MS method can be used for the identification and structural elucidation of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectra.
-
Propose a degradation pathway based on the identified products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Develop a gradient elution method to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to ensure the method can separate all degradation products from the parent peak and from each other.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
References
Troubleshooting peak tailing in HPLC analysis of 3,6-Dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 3,6-Dihydroxyflavone. Peak tailing can compromise resolution, quantification accuracy, and overall method reliability.[1][2] This guide offers a systematic approach to identify and resolve the common causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a common chromatographic issue where the back half of a peak is broader than the front half, resulting in an asymmetrical shape.[1] This is problematic because it can decrease resolution between closely eluting compounds, affect the accuracy and reproducibility of peak integration and quantification, and may indicate underlying issues with the separation method or HPLC system.[1]
Q2: Why is this compound prone to peak tailing?
A2: this compound, like many flavonoids, has hydroxyl (-OH) groups in its structure.[3] These groups can lead to peak tailing through two primary mechanisms:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl groups can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, causing a secondary retention mechanism that leads to tailing. This is especially true for basic compounds, but polar compounds like flavonoids are also susceptible.
-
Metal Chelation: Flavonoids are known to chelate (bind to) metal ions. If trace metals are present in the silica (B1680970) matrix of the column, the HPLC system's stainless steel components, or the sample itself, this compound can chelate with them, causing peak distortion.
Q3: What is an acceptable tailing factor?
A3: The tailing factor, or asymmetry factor (As), is a quantitative measure of peak shape. An ideal Gaussian peak has a tailing factor of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable, although a value as close to 1.0 as possible is always desirable for optimal performance.
Q4: Can the sample solvent cause peak tailing?
A4: Yes. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase HPLC) than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase whenever possible.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a step-by-step approach to diagnosing and resolving peak tailing. Start with Step 1 and proceed sequentially.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Step 1: Is the issue with the HPLC system or the column?
Poor peak shape affecting all peaks in the chromatogram often points to a system-wide issue, such as extra-column volume or a physical problem with the column.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use narrow internal diameter (0.005") tubing and keep lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.
-
-
Column Contamination or Void: Contaminants from previous injections can build up at the column inlet, or the packed bed can develop a void, both of which distort peak shape. A sudden drop in backpressure may indicate a column void.
-
Solution: First, try removing the guard column (if used) to see if it is the source of the problem. If tailing persists, attempt to flush the analytical column with a strong solvent (see Protocol 1). If the problem is not resolved, the column may be permanently damaged and require replacement.
-
Step 2: Is the mobile phase pH optimal for this compound?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like flavonoids. The goal is to suppress the ionization of both the analyte and the column's residual silanol groups.
-
Problem: this compound has a predicted pKa of 8.79, indicating it is weakly acidic. Residual silanol groups on silica columns are also acidic and become ionized at pH levels above ~3. If the mobile phase pH is in the mid-range, interactions between the partially ionized flavonoid and ionized silanols can cause significant tailing.
-
Solution: Lower the mobile phase pH to ≤ 3. At a low pH, the ionization of the silanol groups is suppressed, minimizing secondary interactions. This is often the most effective way to improve peak shape for polar and basic compounds on silica-based columns.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Data for a Basic Compound)
| Mobile Phase pH | Tailing Factor (As) | Observation |
| 7.0 | 2.35 | Severe Tailing |
| 3.0 | 1.33 | Acceptable Peak Shape |
| Data adapted from an analysis of methamphetamine to illustrate the principle. |
Step 3: How can I further minimize secondary silanol interactions?
If adjusting the pH is not sufficient or desirable for your separation, other strategies can mitigate secondary interactions.
Caption: Secondary interactions between analyte and silanol groups cause peak tailing.
-
Use an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active. Using a high-quality, fully end-capped column is highly recommended.
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites. However, this is an older technique and is often unnecessary with modern columns. It can also increase detector noise.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help shield the silanol interactions and improve peak shape.
Step 4: Could metal chelation be the cause?
If you have optimized the above factors and tailing persists, metal chelation is a likely culprit, especially with flavonoids.
-
Problem: this compound can bind to active metal sites (like iron or aluminum) within the silica matrix of the column or on the surface of stainless steel frits and tubing. This interaction acts as another retention mechanism, leading to tailed peaks.
-
Solution: Add a weak chelating agent to the mobile phase. A low concentration of ethylenediaminetetraacetic acid (EDTA), typically 0.1 mM, can be added to the mobile phase to bind to active metal sites and prevent interaction with the analyte.
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This procedure is intended to remove strongly retained contaminants from a reversed-phase column.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: Connect the column outlet to the pump outlet.
-
Flush with a Series of Solvents: Sequentially flush the column with 20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
Mobile phase (without buffer salts)
-
100% Water (HPLC-grade)
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system)
-
100% Isopropanol
-
100% Water (HPLC-grade)
-
100% Acetonitrile (B52724) or Methanol
-
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate with your mobile phase until a stable baseline is achieved.
Note: This is a generic, aggressive cleaning procedure. Always consult the column manufacturer's specific instructions for care and cleaning.
Protocol 2: Mobile Phase Preparation with pH Adjustment
This protocol describes the preparation of a mobile phase with a controlled low pH, suitable for suppressing silanol interactions.
-
Prepare the Aqueous Component: For a 20 mM phosphate (B84403) buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust pH: While stirring, slowly add a dilute acid (e.g., 8.5% phosphoric acid) to the aqueous buffer solution until the pH meter reads the target pH (e.g., 2.5).
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Mix with Organic Modifier: Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) and mix them thoroughly. For example, for a 70:30 (v/v) mobile phase, mix 700 mL of aqueous buffer with 300 mL of organic solvent.
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.
References
Optimizing reaction conditions for the demethylation of 3,6-dimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the demethylation of 3,6-dimethoxyflavone (B600371). Our aim is to facilitate a smoother, more efficient experimental workflow by directly addressing common challenges.
Troubleshooting Guide
This section is designed to help you navigate and resolve issues that may arise during the demethylation of 3,6-dimethoxyflavone.
Question: My demethylation reaction is resulting in a low yield of the desired 3,6-dihydroxyflavone. What are the potential causes and solutions?
Answer:
Low yields in demethylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate amounts of the demethylating agent.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. It may also be necessary to increase the molar equivalents of the demethylating agent.[1]
-
-
Reagent Degradation: Demethylating agents like Boron Tribromide (BBr₃) are highly sensitive to moisture and can degrade over time, leading to reduced reactivity.[1]
-
Solution: Use a fresh bottle of the demethylating agent or one that has been properly stored under an inert atmosphere.[1]
-
-
Side Reactions: The formation of undesired side products can consume the starting material and reduce the yield of the target compound.
-
Solution: Optimize reaction conditions to minimize side reactions. This could involve lowering the reaction temperature or using a more selective demethylating agent.[1]
-
-
Product Isolation Issues: The desired product may be lost during the work-up and purification steps. Highly polar products can be soluble in the aqueous phase, and stable complexes can form with the demethylating agent.
-
Solution: During extraction, ensure the aqueous layer is extracted multiple times with a suitable organic solvent. The work-up procedure should also ensure the complete hydrolysis of any intermediate complexes.[1]
-
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity of the demethylation?
Answer:
Non-selective demethylation is a common challenge, especially with polymethoxyflavones.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the cleavage of multiple methoxy (B1213986) groups or other sensitive functional groups.
-
Solution: Employ milder reaction conditions. For strong Lewis acids like BBr₃, perform the reaction at lower temperatures (e.g., -78°C to 0°C).
-
-
Choice of Reagent: Some demethylating agents are inherently more selective than others.
-
Solution: Consider using a milder reagent. For instance, TMSI has been reported to be a more selective option for certain flavonoid demethylations. Protecting other sensitive hydroxyl groups before the demethylation step can also enhance selectivity.
-
Question: The work-up of my BBr₃ demethylation reaction is problematic, with the formation of an unmanageable emulsion or precipitate. What is the best way to handle this?
Answer:
BBr₃ reacts violently with water, which can lead to difficult work-ups.
-
Quenching Procedure: The way the reaction is quenched is critical.
-
Solution: Instead of adding water directly to the reaction mixture, try quenching by slowly adding methanol (B129727) at a low temperature (e.g., 0°C) to hydrolyze the excess BBr₃ and boron-product complexes. Alternatively, pouring the reaction mixture into a mixture of ice and water can also be effective.
-
-
Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult.
-
Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. Allowing the mixture to stand for a period or gentle swirling instead of vigorous shaking can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which are the most common reagents for the demethylation of 3,6-dimethoxyflavone?
A1: The most commonly used reagents for the demethylation of aryl methyl ethers, including methoxyflavones, are Boron Tribromide (BBr₃) and Hydrobromic Acid (HBr). BBr₃ is a powerful Lewis acid that is effective for complete demethylation, typically used in a dry, inert solvent like dichloromethane (B109758) (DCM) at low temperatures. HBr is a strong Brønsted acid that is also effective, usually at elevated temperatures.
Q2: Are there any milder or more selective alternatives to BBr₃ and HBr?
A2: Yes, for instances where selectivity is crucial or when the substrate is sensitive to harsh conditions, other reagents can be considered. These include Aluminum Chloride (AlCl₃) in combination with a soft nucleophile like dimethyl sulfide, or trimethylsilyl (B98337) iodide (TMSI). Biological demethylation using microorganisms or enzymes offers an even milder and often highly regioselective alternative, though it is a less common approach in standard organic synthesis.
Q3: What is the general mechanism of demethylation with BBr₃?
A3: The demethylation with BBr₃ proceeds through the formation of an adduct between the Lewis acidic boron atom and the oxygen of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of bromomethane (B36050) and a phenoxy-dibromoborane intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final hydroxylated flavone.
Q4: Can microwave irradiation be used to optimize the demethylation reaction?
A4: Microwave-assisted organic synthesis can be a valuable tool for optimizing reaction conditions. Microwave irradiation can lead to a rapid increase in temperature, which can significantly shorten reaction times and, in some cases, improve yields. For the demethylation of flavonoids, microwave-assisted methods could potentially reduce the required reaction time and allow for better control over the reaction conditions, possibly minimizing side product formation.
Experimental Protocols
Demethylation using Boron Tribromide (BBr₃)
This protocol provides a general procedure for the demethylation of 3,6-dimethoxyflavone using BBr₃ in dichloromethane (DCM).
Materials:
-
3,6-dimethoxyflavone
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,6-dimethoxyflavone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the BBr₃ solution (2.0-3.0 eq per methoxy group) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and then add water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Demethylation using Hydrobromic Acid (HBr)
This protocol describes a general method for demethylating 3,6-dimethoxyflavone using aqueous HBr.
Materials:
-
3,6-dimethoxyflavone
-
Aqueous Hydrobromic Acid (HBr, e.g., 48%)
-
Acetic Acid (optional, as a co-solvent)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 3,6-dimethoxyflavone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add aqueous HBr (and acetic acid if needed to aid solubility).
-
Heat the reaction mixture to reflux (typically around 120-130°C) and maintain it for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralize the acidic solution by the slow addition of a NaOH solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Demethylation Reagents and Conditions.
| Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Key Considerations |
| BBr₃ | Dichloromethane (DCM) | -78 to room temp | 1-24 hours | Highly reactive with moisture; requires anhydrous conditions and an inert atmosphere. |
| HBr | Water, Acetic Acid | 100-130 | 2-48 hours | Harsh conditions may not be suitable for sensitive substrates; good for complete demethylation. |
| AlCl₃/NaI | Acetonitrile | Room temp to reflux | 1-12 hours | Can offer improved selectivity in some cases. |
| TMSI | Chloroform, Acetonitrile | Room temp to reflux | 1-6 hours | A milder alternative, potentially offering better selectivity. |
Visualizations
References
Addressing matrix effects in LC-MS/MS analysis of 3,6-Dihydroxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3,6-Dihydroxyflavone.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and Resolution for this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for this compound. A low pH mobile phase, for example, containing 0.1-0.2% formic acid, can improve peak shape for flavonoids.[1] |
| Column Contamination | Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the guard column or the analytical column.[2] |
| Injection Solvent Mismatch | Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1] |
Issue 2: Low Signal Intensity or High Signal Variability for this compound
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | This is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[2][3] To identify and address this, conduct a post-column infusion experiment to pinpoint regions of ion suppression in the chromatogram. Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. |
| Suboptimal MS Parameters | Optimize ion source parameters such as gas flows, temperatures, and voltages specifically for this compound to enhance signal intensity. |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation as a cause for low signal intensity. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Uncompensated Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, though it may not compensate as effectively. |
| Matrix-Induced Signal Enhancement or Suppression | Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract that is representative of the samples. This helps to compensate for consistent matrix effects. |
| Carryover | Implement a rigorous needle and injection port washing procedure between samples to prevent carryover from one injection to the next. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal. This can significantly impact the accuracy, precision, and sensitivity of the analysis.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Dips or peaks in the baseline signal of this compound indicate the retention times of interfering matrix components.
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects. It involves comparing the signal response of this compound in a spiked blank matrix extract to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.
Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?
A3: A multi-pronged approach is often the most effective:
-
Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interferences than simple protein precipitation.
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components can significantly reduce interference. This may involve adjusting the mobile phase gradient, flow rate, or using a different column chemistry.
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most reliable way to compensate for matrix effects, as it behaves almost identically to the analyte during extraction, chromatography, and ionization.
-
Calibration Strategy: If a suitable internal standard is not available, using matrix-matched calibration curves or the standard addition method can help to correct for matrix effects.
Q4: Can I just dilute my sample to reduce matrix effects for this compound analysis?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantitation after dilution.
Quantitative Data Summary
The following table summarizes representative data on matrix effects observed for flavonoid compounds in various matrices. While specific data for this compound is limited, these values provide a general indication of the potential for ion suppression or enhancement.
Table 1: Representative Matrix Effects for Flavonoid Analysis in Different Matrices
| Flavonoid | Matrix | Sample Preparation | Matrix Effect (%) * | Reference |
| Quercetin | Red Onion | Solid-Phase Extraction | -25 to -5 | |
| Kaempferol | Honey | Solid-Phase Extraction | -10 to -0.5 | |
| Hesperetin | Orange Peel | Solid-Phase Extraction | -44 to -15 | |
| Various Pesticides | Plant Matrices | QuEChERS | -55 to +15 |
*Matrix Effect (%) is calculated as: [(Peak area in matrix / Peak area in neat solvent) - 1] * 100%. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Disclaimer: This table presents representative data compiled from various studies on flavonoid and pesticide analysis. Actual matrix effects for this compound can vary significantly based on the specific LC-MS/MS system, experimental conditions, and the complexity of the sample matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract by subjecting a sample matrix devoid of this compound to the entire sample preparation procedure.
-
Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the neat standard solution.
-
Analyze both the neat standard solution and the spiked matrix extract by LC-MS/MS under the same conditions.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of analyte in spiked matrix extract) / (Peak Area of analyte in neat solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Set up a post-column infusion system: Use a syringe pump to continuously deliver a solution of this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.
-
Equilibrate the system: Allow the infused this compound solution to generate a stable baseline signal in the mass spectrometer.
-
Inject a blank matrix extract: Analyze a blank matrix extract that has undergone the complete sample preparation procedure.
-
Monitor the this compound signal: Observe the baseline for any deviations during the chromatographic run. A drop in the baseline indicates ion suppression caused by co-eluting matrix components, while a rise indicates ion enhancement.
Visualizations
Caption: Workflow for assessing matrix effects in LC-MS/MS analysis.
Caption: Troubleshooting workflow for addressing suspected matrix effects.
References
Technical Support Center: Enhancing the Bioavailability of 3,6-Dihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 3,6-Dihydroxyflavone (3,6-DHF).
Frequently Asked Questions (FAQs)
Q1: My this compound shows very low solubility in aqueous buffers for my in vitro assays. What can I do?
A2: Low aqueous solubility is a common challenge for many flavonoids, including this compound. Several formulation strategies can be employed to improve its dissolution for experimental studies. The appropriate method will depend on your specific experimental setup.
-
Co-Solvent Systems: For initial in vitro screening, a co-solvent system can be a straightforward approach. A common practice is to dissolve the 3,6-DHF in a small amount of a water-miscible organic solvent, such as DMSO, and then dilute it into the aqueous buffer.
-
pH Adjustment: As a weakly acidic compound, the solubility of 3,6-DHF can be increased by adjusting the pH of the buffer. Deprotonation of the hydroxyl groups at a higher pH can enhance its solubility. However, it is crucial to monitor for potential degradation of the compound at elevated pH levels.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core that can encapsulate poorly soluble molecules like 3,6-DHF, thereby increasing their apparent water solubility.[1][2] Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often more effective than native β-cyclodextrin due to their higher aqueous solubility and enhanced complexation efficiency.[3]
Q2: I am observing poor oral bioavailability of this compound in my animal studies. What are the likely causes and how can I address them?
A2: The poor oral bioavailability of flavonoids is typically attributed to two main factors: low aqueous solubility, which limits dissolution and absorption, and extensive first-pass metabolism in the gut and liver. To overcome these hurdles, several advanced formulation strategies can be implemented:
-
Nanoparticle-Based Delivery Systems: Encapsulating 3,6-DHF into nanoparticles can significantly improve its oral bioavailability. Nanoparticles increase the surface area for dissolution, protect the compound from degradation in the gastrointestinal tract, and can facilitate absorption. Common types of nanoparticles for flavonoid delivery include polymeric nanoparticles, liposomes, and solid lipid nanoparticles.
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body. By modifying the hydroxyl groups of 3,6-DHF to form esters or carbamates, it is possible to create a more lipophilic prodrug that is better absorbed. Once absorbed, the prodrug is metabolized to release the active 3,6-DHF.
-
Co-administration with Bio-enhancers: Certain compounds, known as bio-enhancers, can improve the bioavailability of other drugs by inhibiting metabolic enzymes. Piperine (B192125), an alkaloid from black pepper, is a well-known inhibitor of drug-metabolizing enzymes and can be co-administered with 3,6-DHF to potentially increase its systemic exposure.
Q3: How can I prepare a nanoparticle formulation of this compound in the lab?
A3: Nanoprecipitation is a relatively simple and widely used "bottom-up" method to prepare polymeric nanoparticles. This technique involves the precipitation of a polymer and the encapsulated drug from an organic solvent upon its addition to a non-solvent.
A detailed protocol for preparing 3,6-DHF loaded nanoparticles using the nanoprecipitation method is provided in the Experimental Protocols section below.
Q4: What are the critical parameters to characterize when developing a novel formulation for this compound?
A4: Thorough characterization of your formulation is essential to ensure its quality, stability, and performance. Key parameters to evaluate include:
-
Particle Size and Polydispersity Index (PDI): These parameters are critical for nanoparticle formulations and influence their dissolution rate and absorption.
-
Zeta Potential: This measurement indicates the surface charge of nanoparticles and is a predictor of their stability in suspension.
-
Encapsulation Efficiency and Drug Loading: These values determine the amount of 3,6-DHF successfully incorporated into the formulation.
-
In Vitro Drug Release: This study assesses the rate and extent of 3,6-DHF release from the formulation under simulated physiological conditions.
-
Physical and Chemical Stability: It is important to evaluate the stability of the formulation over time under different storage conditions.
Troubleshooting Guides
Issue: High variability in plasma concentrations between animals in my in vivo study.
| Possible Cause | Solution |
| Inconsistent Dosing | Ensure the formulation is homogeneous before each administration. If it is a suspension, vortex thoroughly before drawing each dose. |
| Unstable Formulation | Check the physical stability of your formulation over the duration of the experiment. Prepare fresh formulations daily if necessary. |
| Physiological Differences | Account for potential differences in animal metabolism and gastrointestinal transit time. Ensure consistent fasting and dosing schedules. |
Issue: No detectable this compound in plasma after oral administration.
| Possible Cause | Solution |
| Poor Absorption | The formulation may not be effectively enhancing absorption. Consider more advanced formulations like nanosuspensions or solid dispersions. |
| Extensive First-Pass Metabolism | Co-administer 3,6-DHF with a bio-enhancer like piperine to inhibit metabolic enzymes. |
| Analytical Method Sensitivity | Ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect low concentrations of 3,6-DHF and its metabolites. |
Data Presentation
The following tables summarize quantitative data for bioavailability enhancement strategies applied to flavonoids structurally similar to 3,6-DHF. These values should be considered as a reference, and experimental validation for 3,6-DHF is necessary.
Table 1: Pharmacokinetic Parameters of 7,8-Dihydroxyflavone (7,8-DHF) and its Prodrug (R13)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) |
| 7,8-DHF | Oral | 50 | ~30 | ~0.5 | ~2.5 | 4.6 |
| R13 (Prodrug of 7,8-DHF) | Oral | 36 | 129 | 0.5 | 3.66 | 10.5 |
Table 2: Characteristics of Nanoparticle Formulations for 7,8-Dihydroxyflavone
| Nanoparticle Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) |
| DHF-S/Z | 125.1 - 149.3 | 0.20 - 0.28 | -35.2 to -39.1 | 82.42 - 98.21 | 7.49 - 16.37 |
| DHF-CMC/S/Z | 120.2 - 142.4 | 0.18 - 0.25 | -40.3 to -45.6 | 88.63 - 99.12 | 8.06 - 16.52 |
| DHF-ALG/S/Z | 122.4 - 145.1 | 0.19 - 0.26 | -38.7 to -45.1 | 85.37 - 98.76 | 7.85 - 16.46 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
Objective: To formulate this compound into polymeric nanoparticles to enhance its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (organic solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water (anti-solvent)
-
Magnetic stirrer
-
Syringe
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 5 mg) and PLGA (e.g., 25 mg) in a suitable volume of acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Dissolve a stabilizer such as Poloxamer 188 (e.g., 50 mg) in deionized water (e.g., 20 mL).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed. Using a syringe, inject the organic phase into the aqueous phase in a steady stream. Nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the polymer and drug to precipitate.
-
Solvent Evaporation: Allow the mixture to stir for several hours (e.g., 2-4 hours) at room temperature in a fume hood to ensure the complete evaporation of the acetone.
-
Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles with deionized water to remove the excess stabilizer and any unencapsulated drug.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.45 µm membrane filter
-
Freeze-dryer
Procedure:
-
Solution Preparation: Prepare an aqueous solution of HP-β-CD at the desired concentration.
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the uncomplexed, undissolved this compound.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain the solid this compound-HP-β-CD inclusion complex powder.
Visualizations
References
Minimizing side-product formation during 3,6-Dihydroxyflavone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 3,6-dihydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a two-step process. The first step is a Claisen-Schmidt condensation between 2',5'-dihydroxyacetophenone (B116926) and benzaldehyde (B42025) to form 2',5'-dihydroxychalcone (B1234639).[1] The subsequent and key step is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of the chalcone (B49325) intermediate to yield the final this compound (a flavonol).[2][3]
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting materials are 2',5'-dihydroxyacetophenone and benzaldehyde. The purity of these precursors is crucial for a successful reaction with minimal side products.
Q3: What are the common side products in this compound synthesis?
A3: A common side product during the Algar-Flynn-Oyamada (AFO) reaction is the formation of an aurone (B1235358), which is a structural isomer of the desired flavone.[4][5] This occurs due to an alternative cyclization pathway of the chalcone intermediate. In some cases, incomplete reaction can leave unreacted chalcone in the final product mixture.
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, is a common technique to obtain pure crystals. For more challenging separations of side products, silica (B1680970) gel column chromatography is effective.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Chalcone Formation | - Optimize Base Concentration: Use an appropriate concentration of base (e.g., NaOH or KOH) in the Claisen-Schmidt condensation. Too high a concentration can lead to side reactions. - Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) and ensure the starting materials are fully consumed. |
| Inefficient Oxidative Cyclization (AFO Reaction) | - Control H₂O₂ Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture, maintaining a controlled temperature to prevent unwanted side reactions. - Optimize Reaction Time: Stir the reaction at room temperature and monitor its progress by TLC to determine the optimal reaction duration. |
| Side-Product Formation | - Modify Reaction Conditions: Adjusting the base concentration and temperature during the AFO reaction can influence the ratio of flavonol to aurone formation. |
| Purification Losses | - Select Appropriate Solvents: For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product. - Optimize Column Chromatography: Use an appropriate solvent gradient in column chromatography to achieve good separation of the product from impurities. |
Problem 2: Presence of Significant Side-Products
| Observation | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, one identified as aurone | Formation of aurone isomer during AFO cyclization. | - Adjust pH: Carefully control the alkalinity of the reaction medium. - Temperature Control: Maintain a consistent and moderate temperature during the AFO reaction. |
| Unreacted chalcone present in the final product | Incomplete oxidative cyclization. | - Increase H₂O₂ Concentration: A slight excess of hydrogen peroxide may be required to drive the reaction to completion. - Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the chalcone spot disappears. |
| Oily or impure solid product after precipitation | Improper work-up or presence of multiple impurities. | - Ensure Complete Acidification: Slowly add acid during work-up to ensure complete precipitation of the product. - Thorough Washing: Wash the crude product with cold water to remove inorganic salts and other water-soluble impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2',5'-Dihydroxychalcone (Claisen-Schmidt Condensation)
This protocol is adapted for the synthesis of the precursor to this compound.
-
Materials:
-
2',5'-dihydroxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve equimolar amounts of 2',5'-dihydroxyacetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 50%) to the stirred mixture at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
This protocol is adapted from the synthesis of a structurally similar 3,7-dihydroxyflavone.
-
Materials:
-
2',5'-dihydroxychalcone
-
Methanol (B129727) or Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Hydrochloric acid (HCl) (e.g., 5 N)
-
-
Procedure:
-
Dissolve the 2',5'-dihydroxychalcone in methanol or ethanol in a round-bottom flask.
-
To the stirred solution, add the sodium hydroxide solution.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture. An ice bath can be used to maintain a moderate temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, acidify the mixture with hydrochloric acid until a precipitate forms.
-
Filter the solid product, wash thoroughly with distilled water, and dry.
-
The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product.
References
Validation & Comparative
A Comparative Analysis of 3,6-Dihydroxyflavone and SP600125 as JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the JNK inhibitory activities of 3,6-Dihydroxyflavone and the established inhibitor, SP600125, supported by experimental data.
This guide provides a head-to-head comparison of this compound, a naturally occurring flavonoid, and SP600125, a widely used synthetic inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation, making them attractive therapeutic targets for a range of diseases. This document summarizes the available quantitative data, details the experimental methodologies for their comparison, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and SP600125 against JNK isoforms has been evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are presented below.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action |
| This compound | 113[1] | Not Reported | Not Reported | ATP-competitive (inferred)[1] |
| SP600125 | 40[1] | 40[1] | 90[1] | Reversible, ATP-competitive |
| Note: A direct comparative study reported IC50 values of 118 nM for SP600125 and 113 nM for this compound against JNK1, highlighting their similar potency for this isoform. |
Unveiling the JNK Signaling Cascade
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors, most notably c-Jun. This activation regulates the expression of genes involved in diverse cellular processes.
Experimental Validation: A Workflow for Comparison
The evaluation of JNK inhibitors typically involves a series of biochemical and cell-based assays to determine their potency and selectivity. A generalized workflow for comparing the inhibitory activities of compounds like this compound and SP600125 is depicted below.
Experimental Protocols
JNK1 Kinase Assay (ADP-Glo™ Assay)
The inhibitory activity of this compound and SP600125 against JNK1 was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JNK1 enzyme
-
JNK1 substrate (e.g., ATF2)
-
ATP
-
This compound and SP600125 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the inhibitors (this compound and SP600125) and a vehicle control (DMSO) in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 2.5 µL of a solution containing the JNK1 substrate and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of the JNK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the JNK1 activity.
-
Plot the luminescence (or percent inhibition) against the inhibitor concentration.
-
Calculate the IC50 value for each inhibitor using a suitable curve-fitting software.
-
Molecular Docking Studies
To investigate the binding mode of this compound to JNK1, computational docking studies were performed. These studies help in understanding the molecular interactions between the inhibitor and the active site of the kinase.
Procedure:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of JNK1 is obtained from the Protein Data Bank (PDB).
-
The structure of this compound is generated and optimized using a molecular modeling software.
-
-
Docking Simulation:
-
A docking program is used to predict the binding pose of this compound within the ATP-binding site of JNK1.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
-
Analysis of Interactions:
-
The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of JNK1.
-
Docking studies revealed that this compound forms hydrogen bonds with the amide proton and carbonyl oxygen of Met111 in the ATP-binding site of JNK1, a mode of interaction similar to that of SP600125.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of JNK1, with an IC50 value comparable to the well-established inhibitor SP600125 in a direct comparative assay. Molecular docking studies suggest that this compound binds to the ATP-binding site of JNK1, indicating a similar mechanism of action to SP600125.
While the inhibitory activity of this compound against other JNK isoforms (JNK2 and JNK3) has not been reported in the reviewed literature, its efficacy against JNK1 positions it as a promising candidate for further investigation in the development of novel JNK-targeting therapeutics. Further studies are warranted to fully characterize its selectivity profile across the JNK family and other kinases, as well as to validate its activity in cell-based and in vivo models.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,6-Dihydroxyflavone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 3,6-Dihydroxyflavone, a flavonoid with noted anti-inflammatory properties.[1] The following sections detail the experimental protocols, comparative performance data, and a workflow for the cross-validation of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for the quantification of this compound based on data from structurally related flavonoids.[2][3][4][5]
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | ~1 µg/mL (estimated) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL | ~5 µg/mL (estimated) | < 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 2% | < 5% | < 15% |
| Selectivity | High | Low to Medium | Very High |
| Cost | Medium | Low | High |
| Throughput | Medium | High | Medium |
Experimental Protocols
To ensure the reproducibility and cross-validation of analytical methods, detailed methodologies are essential. The following are representative protocols for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method offers a balance of sensitivity and selectivity for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used for flavonoids. For example, a mixture of methanol (B129727) and water with 0.1% formic or acetic acid. A starting condition could be 35% methanol, increasing to 95% over 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on UV-Vis spectra of similar dihydroxyflavones, a wavelength between 255 nm and 360 nm would be appropriate.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent like methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create a calibration curve.
UV-Vis Spectrophotometry
A simpler, high-throughput method, UV-Vis spectrophotometry is suitable for screening and quantification in simpler matrices.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: Aluminum chloride (AlCl3) is often used as a complexing agent to enhance the absorbance of flavonoids.
-
Procedure:
-
Prepare a methanolic solution of the sample.
-
To a specific volume of the sample solution, add a solution of AlCl3.
-
Allow the reaction to proceed for a set time.
-
Measure the absorbance at the wavelength of maximum absorption for the this compound-AlCl3 complex.
-
-
Quantification: A calibration curve is constructed using standard solutions of this compound treated in the same manner.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
MS/MS Analysis: Performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be its molecular ion ([M+H]+ at m/z 255). Product ions would be determined by fragmentation of the precursor ion.
-
Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient of methanol or acetonitrile (B52724) and water containing a small amount of formic acid is typically used.
-
Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation and filtration is common.
Method Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods.
Signaling Pathway Implicated for this compound
This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a key event in the inflammatory response. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a target of this compound.
References
Evaluating the Selectivity of 3,6-Dihydroxyflavone for JNK Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 3,6-Dihydroxyflavone (3,6-DHF) as an inhibitor of the c-Jun N-terminal kinase (JNK) family. We present available experimental data on its potency, detail the methodologies used for its assessment, and compare its performance with established inhibitors. This document aims to provide an objective resource for researchers evaluating 3,6-DHF for applications in signal transduction research and therapeutic development.
Introduction to JNK Isoform Selectivity
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammation, oxidative stress, and DNA damage.[1][2] The JNK family consists of three main isoforms—JNK1, JNK2, and JNK3—encoded by separate genes. While JNK1 and JNK2 are expressed ubiquitously throughout the body, JNK3 expression is largely restricted to the brain, heart, and testes.[3][4][5]
These isoforms can have distinct, and sometimes opposing, physiological roles. For instance, JNK3 is a key mediator of neuronal apoptosis and has been identified as a promising therapeutic target for neurodegenerative diseases like Parkinson's and Alzheimer's. Therefore, developing inhibitors with high selectivity for a specific JNK isoform is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing off-target effects.
This compound (3,6-DHF) is a flavonoid compound that has demonstrated potent inhibition of JNK1. This guide evaluates the existing data on its selectivity and outlines the necessary experimental framework for a comprehensive assessment.
The JNK Signaling Pathway
JNK signaling is organized as a three-tiered kinase cascade. Extracellular stimuli, such as inflammatory cytokines or environmental stress, activate a MAP kinase kinase kinase (MAP3K or MEKK). This MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. In the final step, MKK4/7 dually phosphorylates JNK on threonine and tyrosine residues, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, thereby modulating gene expression related to apoptosis, inflammation, and cell survival.
Quantitative Data: Biochemical Selectivity
Experimental data demonstrates that 3,6-DHF is a potent inhibitor of JNK1, with an IC₅₀ value nearly identical to that of the well-characterized, ATP-competitive JNK inhibitor SP600125.
Table 1: Inhibitory Potency of this compound against JNK1
| Compound | Target Kinase | IC₅₀ (nM) | Data Source |
|---|---|---|---|
| This compound | JNK1 | 113 |
| SP600125 (Reference) | JNK1 | 118 | |
A comprehensive evaluation requires testing against all three JNK isoforms. While specific data for 3,6-DHF against JNK2 and JNK3 is not currently available in published literature, Table 2 provides an example of a complete selectivity profile for a different experimental inhibitor (Compound 26n, an aminopyrazole derivative) to illustrate the required comparative data.
Table 2: Example of a JNK Isoform Selectivity Profile (Data for Compound 26n)
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | JNK1/JNK3 Selectivity | JNK2/JNK3 Selectivity | Data Source |
|---|
| Compound 26n | 1004 | 102 | 19 | >50-fold | ~5-fold | |
This table is for illustrative purposes to show a complete selectivity dataset. Determining the corresponding values for 3,6-DHF is a critical next step for its evaluation.
Experimental Protocols
The inhibitory activity of 3,6-DHF against JNK1 was determined using a luminescence-based biochemical assay that quantifies the amount of ADP produced in the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay for JNK1 Inhibition
This protocol is based on the methodology used to determine the IC₅₀ values presented in Table 1.
1. Materials and Reagents:
- Recombinant human JNK1 enzyme
- ATF2 (substrate)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- This compound (dissolved in DMSO)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well assay plates (white)
- Plate reader capable of measuring luminescence
2. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
- Kinase Reaction:
- To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO (for control wells).
- Add 2.5 µL of a solution containing the JNK1 enzyme and ATF2 substrate.
- Initiate the kinase reaction by adding 5 µL of ATP solution.
- Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
- Incubate for 40 minutes at room temperature.
- Luminescence Generation:
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction.
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Normalize the data using control wells (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Recommended Workflow for Complete Selectivity Profiling
To fully characterize a kinase inhibitor like 3,6-DHF, a systematic workflow is essential. This process begins with broad screening and progressively narrows to specific cellular and functional assays.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inhibitor of JNK1, with efficacy comparable to the widely used inhibitor SP600125. Its strong binding affinity and low nanomolar IC₅₀ value make it a promising candidate for further investigation.
However, a critical gap in knowledge remains regarding its selectivity across the JNK isoforms. To establish 3,6-DHF as a selective tool compound or a viable therapeutic lead, future studies must prioritize:
-
Determining IC₅₀ values for JNK2 and JNK3: Performing biochemical assays, such as the ADP-Glo™ protocol described, is essential to quantify its inhibitory activity against the other isoforms.
-
Broad Kinome Screening: Profiling 3,6-DHF against a large panel of kinases will reveal its off-target effects and provide a comprehensive selectivity index.
-
Cellular Validation: Confirming target engagement and functional inhibition of the JNK pathway in relevant cell models is necessary to validate the biochemical findings.
Without this complete dataset, the utility of this compound as a specific JNK inhibitor remains only partially characterized. The experimental framework provided in this guide offers a clear path forward for the comprehensive evaluation of this and other potential kinase inhibitors.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 3. Cytotoxic Activity of this compound in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Activity of 3,6-Dihydroxyflavone Against Known Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 3,6-Dihydroxyflavone (3,6-DHF) against established anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective assessment of 3,6-DHF's potential as a therapeutic agent.
Quantitative Performance Comparison
The anti-inflammatory efficacy of 3,6-DHF is benchmarked against two well-known standards: Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), and Quercetin, a widely studied flavonoid with recognized anti-inflammatory properties. The data is summarized in the tables below, focusing on key in vitro assays that measure the inhibition of inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in inflammation. The half-maximal inhibitory concentration (IC50) for NO production in lipopolysaccharide (LPS)-stimulated murine macrophages is a common metric for anti-inflammatory activity.
| Compound | Cell Line | IC50 (µM) |
| This compound | RAW 264.7 | 11.55 ± 0.64[1][2] |
| 5,6-Dihydroxyflavone | RAW 264.7 | 11.55 ± 0.64[1][2] |
| Quercetin | RAW 264.7 | ~20-50 (Varies by study) |
| Indomethacin | Not applicable for this specific assay |
Note: Direct IC50 values for Quercetin and Indomethacin in identical NO production assays can vary. The provided range for Quercetin is based on typical findings in similar experimental setups. Indomethacin's primary mechanism is not the direct inhibition of NO production in this manner.
Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes
This table outlines the inhibitory effects of 3,6-DHF and standard compounds on the expression of key pro-inflammatory molecules.
| Compound | Target | Effect |
| This compound | TNF-α, IL-6, IL-1β, IL-12, MMP-1 mRNA | Reduced expression[3] |
| NLRP3, IL-18, NF-κB, pNF-κB | Marked inhibition at the translational level | |
| iNOS | Significantly hindered expression | |
| COX-2 | No significant alleviation of LPS-induced expression | |
| Quercetin | TNF-α, IL-6, IL-1β | Reduced expression |
| COX, LOX | Inhibition | |
| Indomethacin | COX-1 and COX-2 | Non-selective inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 3,6-DHF) or a reference drug for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
2. Western Blot Analysis for Pro-inflammatory Protein Expression
-
Objective: To quantify the expression levels of specific pro-inflammatory proteins (e.g., iNOS, COX-2, NF-κB) following treatment with a test compound.
-
Methodology:
-
Culture and treat cells with the test compound and/or inflammatory stimulus (e.g., LPS) as described above.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Real-Time PCR (RT-PCR) for Pro-inflammatory Gene Expression
-
Objective: To measure the mRNA expression levels of pro-inflammatory cytokines and enzymes.
-
Methodology:
-
Treat cells as described in the NO production assay.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform real-time PCR using specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH).
-
Analyze the data to determine the relative fold change in gene expression.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation and the experimental procedures used to study them can aid in understanding the mechanism of action of anti-inflammatory compounds.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 3,6-DHF.
Another critical pathway involved in the inflammatory response is the NLRP3 inflammasome pathway, which leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Caption: The NLRP3 inflammasome activation pathway and inhibition by 3,6-DHF.
References
- 1. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of the Anticancer Mechanism of 3,6-Dihydroxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anticancer mechanisms of 3,6-Dihydroxyflavone (3,6-DHF) with independent research findings and alternative flavonoid compounds. Experimental data is presented to support the comparative analysis, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound (3,6-DHF) is a flavonoid compound that has demonstrated notable anticancer properties across various cancer cell lines. Research has elucidated several distinct mechanisms of action, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer progression. This guide synthesizes findings from multiple studies to provide a coherent picture of its anticancer activity, alongside a comparison with other well-researched flavonoids, Apigenin and Luteolin.
Reported Anticancer Mechanisms of this compound
The anticancer activity of 3,6-DHF has been reported in several cancer types, with the primary mechanisms of action varying depending on the cellular context. The most well-documented mechanisms include the modulation of the MAPK/JNK pathway, inhibition of the Notch signaling pathway, and the induction of reactive oxygen species (ROS).
Inhibition of MAPK/JNK Signaling in Cervical Cancer
In human cervical cancer (HeLa) cells, 3,6-DHF has been identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade that regulates cell proliferation and apoptosis. Studies have shown that 3,6-DHF can suppress the phosphorylation of JNK, as well as p38 and ERK, other important kinases in the MAPK pathway.[1] This inhibition of pro-survival signaling pathways ultimately leads to cancer cell death. One study reported that 3,6-DHF exhibits a similar IC50 value for JNK1 inhibition as the known JNK inhibitor SP600125, highlighting its potency.[1]
Suppression of Notch Signaling in Breast Cancer
In the context of breast cancer, 3,6-DHF has been shown to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by inhibiting the Notch signaling pathway.[2][3] The mechanism involves the upregulation of microRNA-34a (miR-34a) and the downregulation of microRNA-21 (miR-21).[4] The increased levels of miR-34a directly target and inhibit Notch1, leading to a downstream reduction in the expression of Notch target genes such as Hes-1 and c-Myc. This cascade of events culminates in the suppression of the pro-survival PI3K/Akt/mTOR pathway.
Induction of Apoptosis via Reactive Oxygen Species (ROS) in Leukemia
In human leukemia (HL-60) cells, 3,6-DHF is reported to induce apoptosis through the generation of reactive oxygen species (ROS). Elevated levels of intracellular ROS can cause oxidative damage to cellular components, including DNA and mitochondria, triggering the intrinsic apoptotic pathway. This ROS-mediated apoptosis is also linked to the activation of the MAPK signaling pathway.
Comparative Analysis with Alternative Flavonoids
To provide a broader perspective, the anticancer activities of 3,6-DHF are compared with two other widely studied flavonoids, Apigenin and Luteolin.
| Flavonoid | Primary Anticancer Mechanisms | Reported Cancer Types |
| This compound | - Inhibition of MAPK/JNK pathway- Suppression of Notch signaling- Induction of ROS-mediated apoptosis | Cervical, Breast, Leukemia |
| Apigenin | - Induction of apoptosis and autophagy- Cell cycle arrest (G2/M and G0/G1)- Modulation of PI3K/Akt, MAPK/ERK, and NF-κB pathways | Colorectal, Breast, Liver, Lung, Prostate, Cervical |
| Luteolin | - Induction of apoptosis and cell cycle arrest- Inhibition of STAT3, PI3K/Akt, and MAPK pathways- Sensitization to chemotherapy | Breast, Colon, Lung, Prostate, Gastric, Glioblastoma |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound, Apigenin, and Luteolin across various cancer cell lines, as well as the specific effects of 3,6-DHF on key signaling proteins.
Table 1: Cytotoxicity (IC50) of Flavonoids in Cancer Cell Lines
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | HeLa | Cervical Cancer | 25 | 24 |
| HeLa | Cervical Cancer | 9.8 | 48 | |
| HL-60 | Leukemia | 8.8 | - | |
| Apigenin | Caki-1 | Renal Cell Carcinoma | 27.02 | 24 |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | |
| KKU-M055 | Cholangiocarcinoma | 78 | 24 | |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 | |
| HeLa | Cervical Cancer | 10 | 72 | |
| SiHa | Cervical Cancer | 68 | 72 | |
| CaSki | Cervical Cancer | 76 | 72 | |
| C33A | Cervical Cancer | 40 | 72 | |
| HL-60 | Leukemia | 30 | - | |
| Luteolin | LoVo | Colon Cancer | 66.70 | 24 |
| LoVo | Colon Cancer | 30.47 | 72 | |
| A549 | Lung Cancer | 3.1 | - | |
| B16 (mouse) | Melanoma | 2.3 | - | |
| CCRF-HSB-2 | T-cell Leukemia | 2.0 | - | |
| TGBC11TKB | Gastric Cancer | 1.3 | - | |
| HL-60 | Leukemia | 12.5 | - | |
| NCI-ADR/RES | Ovarian (MDR) | ~45 | 24 | |
| MCF-7/MitoR | Breast (MDR) | ~45 | 24 |
Table 2: Effect of this compound on Key Signaling Proteins
| Target Protein | Cancer Type | Effect | Quantitative Change |
| JNK1 (kinase activity) | - | Direct Inhibition | IC50 = 113 nM |
| Phospho-p38 | Cervical (HeLa) | Inhibition | Suppressed to 42% of control |
| Phospho-ERK | Cervical (HeLa) | Inhibition | Suppressed to 74% of control |
| Phospho-JNKs | Cervical (HeLa) | Inhibition | Suppressed to 97% of control |
| Notch1 | Breast | Downregulation | - |
| NICD | Breast | Downregulation | - |
| Hes-1 | Breast | Downregulation | - |
| c-Myc | Breast | Downregulation | - |
| miR-34a | Breast | Upregulation | - |
| miR-21 | Breast | Downregulation | - |
Mandatory Visualizations
Caption: 3,6-DHF inhibits the MAPK pathway in cervical cancer.
Caption: 3,6-DHF suppresses EMT via the Notch pathway in breast cancer.
Caption: 3,6-DHF induces apoptosis via ROS in leukemia.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HL-60)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and other flavonoids) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 3,6-DHF in culture medium. Replace the medium in the wells with 100 µL of the flavonoid-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of specific proteins.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-Notch1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin).
Protocol 3: In Vitro JNK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of JNK1.
Materials:
-
Recombinant human JNK1 enzyme
-
JNK substrate (e.g., ATF2)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the JNK1 enzyme, kinase buffer, and various concentrations of 3,6-DHF or a control inhibitor (e.g., SP600125).
-
Initiate Reaction: Add a mixture of the JNK substrate (ATF2) and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to the JNK1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 3,6-DHF and determine the IC50 value.
Conclusion
The available evidence from multiple independent studies provides a consistent picture of the anticancer mechanisms of this compound. Its ability to target multiple critical signaling pathways, including MAPK/JNK and Notch, in different cancer types underscores its potential as a versatile anticancer agent. While no single study has formally "verified" the findings of another, the corroboration of its effects on these pathways across different research groups lends credibility to the reported mechanisms. The quantitative data, particularly its potent inhibition of JNK1, suggests a strong potential for therapeutic development. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic utility of this compound in cancer treatment.
References
- 1. Cytotoxic Activity of this compound in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,6-DHF suppresses the invasive properties of endometrial stromal cells through the Notch signaling | EndoNews [endonews.com]
- 4. MicroRNA-34a and microRNA-21 play roles in the chemopreventive effects of this compound on 1-methyl-1-nitrosourea-induced breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,6-Dihydroxyflavone: A Guide for Laboratory Professionals
For immediate reference, treat 3,6-Dihydroxyflavone as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Due to the limited availability of a specific Safety Data Sheet (SDS), the following procedures are based on published hazard data and best practices for the management of laboratory chemical waste.
I. Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be aware of the known hazards associated with this compound. The compound is classified as an irritant.[1]
Hazard Identification:
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous waste. Avoid environmental release by preventing it from entering drains or regular trash.[2]
Step 1: Waste Identification and Segregation
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly state "this compound". Avoid using abbreviations or chemical formulas.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Store the waste container in a designated and secure chemical waste storage area, away from incompatible materials.
Step 2: Collection of Waste
-
Solid Waste: Collect any solid this compound, including contaminated weighing boats and pipette tips, in the designated hazardous waste container.
-
Contaminated Solutions: Collect any solutions containing this compound in the designated hazardous waste container.
-
Grossly Contaminated Labware: Disposable labware that is heavily contaminated should be placed in the hazardous waste container.
Step 3: Decontamination of Reusable Labware and Surfaces
-
Initial Rinse: Rinse surfaces and reusable labware that have been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinseate as hazardous waste.
-
Secondary Cleaning: After the initial solvent rinse, wash the labware and surfaces with soap and water.
Step 4: Final Disposal
-
Arrangement for Pickup: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. All disposal activities must be in accordance with institutional, local, state, and federal regulations. The contents and the container must be disposed of at an approved waste disposal plant.
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
